Benzyl-PEG8-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H40O10 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H40O10/c25-24(26)6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2,(H,25,26) |
InChI Key |
AWZDOMHRQMTEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of Benzyl-PEG8-acid in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and drug development, the precise chemical linkage of molecules is paramount to functionality and efficacy. Among the diverse array of bioconjugation reagents, Benzyl-PEG8-acid has emerged as a versatile and valuable tool. This heterobifunctional linker, characterized by a benzyl group at one terminus and a carboxylic acid at the other, connected by an eight-unit polyethylene glycol (PEG) spacer, offers a unique combination of properties that are highly advantageous in a range of biochemical applications.
This technical guide provides an in-depth exploration of the uses of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of nanoparticles for targeted drug delivery. We will delve into the core principles of its application, present quantitative data to inform experimental design, and provide detailed experimental protocols for its use.
Core Properties of this compound
This compound's utility stems from its distinct structural features:
-
Benzyl Group: The benzyl group provides a stable, hydrophobic moiety that can be advantageous for interacting with specific binding pockets on target proteins or for influencing the overall physicochemical properties of the final conjugate.
-
PEG8 Spacer: The eight-unit polyethylene glycol chain imparts hydrophilicity, which can significantly improve the aqueous solubility of otherwise hydrophobic molecules.[1] This is a critical attribute for enhancing cell permeability and improving the pharmacokinetic profile of drug candidates. The defined length of the PEG8 spacer also allows for precise spatial control, enabling the optimization of distances between conjugated molecules.
-
Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond. This reaction is typically facilitated by standard coupling reagents.[2]
| Property | Value |
| Chemical Formula | C24H40O10 |
| Molecular Weight | 488.57 g/mol |
| Appearance | Typically a solid or viscous oil |
| Solubility | Soluble in water and many organic solvents |
| Purity | >95% (typically) |
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, and this compound is frequently employed in this capacity.
The PEG8 linker in a PROTAC serves to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[4] This proximity is essential for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[3] The length and flexibility of the PEG8 linker are crucial for achieving an optimal orientation of the two proteins.
Quantitative Data on PEG Linkers in PROTACs
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific data for this compound is often embedded within proprietary drug development programs, the following table presents representative data for PROTACs utilizing PEG linkers of varying lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 12 | 18 | >95 |
| BRD4 | VHL | PEG | 16 | 5.3 | >95 |
| BTK | Cereblon | PEG | 10 | 25 | ~90 |
| BTK | Cereblon | PEG | 14 | 8 | >95 |
| ERα | VHL | PEG | 12 | >1000 | <20 |
| ERα | VHL | PEG | 16 | 100 | ~80 |
This table compiles representative data from various sources to illustrate the impact of PEG linker length on PROTAC efficacy. Actual values are highly dependent on the specific target, ligands, and cell line used.
Experimental Protocol: Synthesis of a PROTAC using a Benzyl-PEG-Acid Linker
This protocol outlines a general strategy for the synthesis of a PROTAC via amide bond formation using a Benzyl-PEG-acid linker.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Coupling to an Amine-Containing Ligand (E3 Ligase or Target Protein Ligand)
-
To the solution containing the activated Benzyl-PEG8-NHS ester, add the amine-containing ligand (1.0 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the formation of the desired conjugate by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to yield the ligand-linker conjugate.
Step 3: Deprotection and Final Coupling (if necessary)
If the other end of the synthesized conjugate is protected (e.g., with a Boc group), it must be deprotected before the final coupling step.
-
Dissolve the protected ligand-linker conjugate in a suitable solvent (e.g., DCM for Boc deprotection).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
The deprotected intermediate can then be coupled to the second ligand (containing a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU.
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is crucial for its stability in circulation and the efficient release of the payload at the target site. This compound can be incorporated into ADC linkers to enhance their properties.
The hydrophilic PEG8 component can improve the solubility and reduce the aggregation of the ADC, which is often a challenge with hydrophobic drug payloads. This can lead to improved pharmacokinetics and a better safety profile. The defined length of the PEG8 spacer can also influence the accessibility of the payload to its intracellular target following internalization of the ADC.
Experimental Protocol: ADC Synthesis via Amide Coupling
This protocol describes a general method for conjugating a drug to an antibody using a linker derived from this compound.
Step 1: Preparation of the Drug-Linker Intermediate
-
Activate the carboxylic acid of this compound using EDC/NHS as described in the PROTAC synthesis protocol.
-
React the activated linker with an amine-functionalized cytotoxic drug.
-
Purify the drug-linker conjugate by HPLC.
Step 2: Antibody Modification
This protocol assumes conjugation to lysine residues on the antibody.
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The drug-linker conjugate, which now has a terminal functional group (e.g., an NHS ester if the other end of the linker was also a carboxylic acid), is added to the antibody solution.
-
The reaction is allowed to proceed at room temperature or 4°C for several hours. The molar ratio of the drug-linker to the antibody will determine the average drug-to-antibody ratio (DAR).
-
The reaction is quenched by the addition of a small molecule with a primary amine, such as Tris or lysine.
Step 3: Purification and Characterization of the ADC
-
The ADC is purified from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and enzyme-linked immunosorbent assay (ELISA) are commonly used.
Applications in Nanoparticle Surface Modification
The surface functionalization of nanoparticles is crucial for their application in targeted drug delivery and diagnostics. This compound can be used to modify the surface of nanoparticles, imparting desirable properties such as increased stability, biocompatibility, and the ability to be further conjugated with targeting ligands.
The PEG8 chain creates a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption (opsonization) and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal benzyl group can be used for further functionalization or to modulate the hydrophobic/hydrophilic balance of the nanoparticle surface.
Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
This compound
-
EDC-HCl
-
NHS
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Activation of this compound: In a separate tube, dissolve this compound (e.g., 5-10 fold molar excess relative to the estimated surface amine groups on the nanoparticles) in anhydrous DMF or DMSO. Add EDC-HCl (1.2 eq relative to the acid) and NHS (1.2 eq relative to the acid). Incubate at room temperature for 30 minutes to generate the NHS-activated ester.
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Conjugation: Add the activated this compound solution to the nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS-activated esters. Incubate for 15-30 minutes.
-
Purification: Purify the surface-modified nanoparticles by repeated centrifugation and resuspension in a suitable buffer, or by dialysis, to remove unreacted reagents.
-
Characterization: Characterize the functionalized nanoparticles to confirm the presence of the PEG linker on the surface using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) to measure changes in size, and thermogravimetric analysis (TGA) to quantify the amount of grafted material.
Conclusion
This compound is a highly versatile and valuable linker in the field of biochemistry and drug development. Its well-defined structure, combining a stable benzyl group, a hydrophilic and flexible PEG8 spacer, and a reactive carboxylic acid, provides a powerful tool for the construction of complex biomolecules. From the rational design of potent PROTACs to the enhancement of the pharmacokinetic properties of ADCs and the functionalization of nanoparticles for targeted drug delivery, this compound offers a reliable and adaptable solution for researchers and scientists. The protocols and data presented in this guide provide a framework for the effective utilization of this important biochemical reagent in the ongoing quest for more effective and targeted therapies.
References
synthesis and purification of Benzyl-PEG8-acid
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a heterobifunctional linker commonly utilized in bioconjugation and for the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The benzyl group serves as a stable protecting group for one terminus of the polyethylene glycol (PEG) chain, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Mono-benzylation of octaethylene glycol (PEG8-diol) to yield Benzyl-PEG8-alcohol.
-
Oxidation of the terminal alcohol of Benzyl-PEG8-alcohol to a carboxylic acid.
Synthesis of Benzyl-PEG8-alcohol
The most common method for the selective mono-benzylation of a PEG-diol is the Williamson ether synthesis. This reaction involves the deprotonation of one of the terminal hydroxyl groups to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. To favor mono-substitution, it is crucial to control the stoichiometry of the reagents.
Experimental Protocol: Williamson Ether Synthesis of Benzyl-PEG8-alcohol
Materials:
-
Octaethylene glycol (PEG8-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of octaethylene glycol (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then cooled back to 0 °C, and a solution of benzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is then diluted with diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Benzyl-PEG8-alcohol.
Oxidation of Benzyl-PEG8-alcohol to this compound
Several methods can be employed for the oxidation of the primary alcohol to a carboxylic acid. While strong oxidizing agents like those used in the Jones oxidation are effective, milder, and more selective methods such as TEMPO-mediated oxidation are often preferred for PEGylated compounds to prevent degradation of the polyether chain.[1][2][3]
Experimental Protocol: TEMPO-mediated Oxidation of Benzyl-PEG8-alcohol
Materials:
-
Benzyl-PEG8-alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.5)
-
Acetonitrile
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Benzyl-PEG8-alcohol (1.0 equivalent) is dissolved in a mixture of acetonitrile and phosphate buffer (pH 6.5).
-
TEMPO (0.1 equivalents) and sodium chlorite (1.5 equivalents) are added to the solution.
-
The reaction mixture is cooled to 0 °C, and a solution of sodium hypochlorite (0.05 equivalents) is added dropwise while maintaining the temperature below 5 °C.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The pH of the mixture is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is washed with dichloromethane to remove any non-acidic impurities.
-
The pH of the aqueous layer is then adjusted to ~3 with 1 M HCl.
-
The product is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Purification of this compound
The purification of the final product is critical to remove any unreacted starting materials, byproducts, and reagents. A combination of extraction and chromatographic techniques is typically employed.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
A silica gel column is prepared using a suitable solvent system, such as a mixture of dichloromethane and methanol. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and improve the chromatographic separation.
-
The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with a gradient of increasing methanol in dichloromethane.
-
Fractions are collected and analyzed by TLC or LC-MS.
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
For higher purity requirements, preparative reverse-phase HPLC (RP-HPLC) can be utilized.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound and its precursor, along with representative quantitative data for the synthesis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Benzyl-PEG8-alcohol | C₂₃H₄₀O₉ | 460.56 | Colorless to pale yellow oil |
| This compound | C₂₄H₄₀O₁₀ | 488.57 | Colorless to pale yellow oil or waxy solid |
Table 2: Representative Synthesis Data
| Reaction Step | Reactants | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| Benzylation | Octaethylene glycol, Benzyl bromide | NaH | THF | 60-75% | >95% |
| Oxidation | Benzyl-PEG8-alcohol | TEMPO, NaOCl, NaClO₂ | Acetonitrile/Water | 85-95% | >98% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Synthetic workflow for this compound.
Caption: Purification and characterization workflow.
Concluding Remarks
The require careful control of reaction conditions and rigorous purification to ensure high purity of the final product. The protocols outlined in this guide provide a robust framework for the preparation of this versatile linker. Researchers should note that reaction conditions may need to be optimized based on the specific scale and available reagents. Appropriate analytical techniques should be employed to characterize the intermediates and the final product to confirm its identity and purity.
References
A Technical Guide to the Solubility of Benzyl-PEG8-acid in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Benzyl-PEG8-acid, a bifunctional linker commonly used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both organic solvents like dimethyl sulfoxide (DMSO) and various aqueous buffer systems is critical for its effective handling, storage, and application in experimental workflows. While specific quantitative solubility data for this compound is not extensively published, this guide provides a thorough analysis based on the physicochemical properties of its constituent parts—a benzyl group, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus—and data from structurally analogous compounds.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its hydrophobic benzyl group and its hydrophilic PEG chain and carboxylic acid moiety. The presence of the eight-unit PEG chain significantly enhances the aqueous solubility of the molecule. In aqueous solutions, the solubility is expected to be highly dependent on the pH, a characteristic feature of molecules bearing a carboxylic acid group.
Solubility in Dimethyl Sulfoxide (DMSO)
This compound is anticipated to have high solubility in DMSO. This is a common characteristic for many PEGylated molecules and is supported by supplier information for structurally similar compounds, such as other PEG-based linkers which are noted to be soluble in DMSO. For practical purposes in a research setting, preparing stock solutions of this compound in DMSO at concentrations of 100 mM or higher is generally feasible.
For long-term storage of this compound in DMSO, it is recommended to keep aliquots at -20°C or -80°C to minimize degradation. One supplier suggests that a similar compound is stable for up to 6 months at -80°C in DMSO.
Solubility in Aqueous Buffers
The solubility of this compound in aqueous buffers is largely dictated by the pH of the solution due to the presence of the terminal carboxylic acid.
-
pH and Ionization: At pH values below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its protonated, neutral form, which is less soluble in water. As the pH increases to values above the pKa, the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion. This ionization significantly increases the molecule's polarity and its solubility in aqueous media. The pKa of a terminal carboxylic acid on a PEG chain is typically in the range of 3-5.
-
Practical Considerations: For most biological and biochemical applications, which are often conducted at or near physiological pH (e.g., in Phosphate-Buffered Saline, PBS, at pH 7.4), this compound is expected to be in its deprotonated and highly soluble form.
Quantitative Solubility Data Summary
| Solvent/Buffer System | Estimated Quantitative Solubility | Factors Influencing Solubility |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Temperature |
| Water (unbuffered) | Moderately soluble, pH-dependent | pH, Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High (> 50 mg/mL) | pH, Ionic Strength, Temperature |
| Acetate Buffer, pH 4.5 | Moderate, pH is near the pKa | pH, Ionic Strength, Temperature |
| Glycine-HCl Buffer, pH 2.5 | Low, protonated form predominates | pH, Ionic Strength, Temperature |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, the equilibrium solubility (shake-flask) method is recommended.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent or buffer at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Add a known volume of the desired solvent or buffer to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining solid particles, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent/buffer.
-
Analyze the standard solutions and the saturated sample solution by a suitable analytical method, such as HPLC.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Visualizations
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound like this compound.
Caption: Workflow for quantitative solubility determination.
pH-Dependent Solubility Principle
The following diagram illustrates the principle of pH-dependent solubility for a carboxylic acid-containing molecule like this compound.
Caption: Effect of pH on the solubility of a carboxylic acid.
Conclusion
This compound is a versatile linker with solubility properties that make it amenable to a wide range of applications in drug discovery and development. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while its pH-dependent solubility in aqueous buffers allows for its use in biological systems, typically at or near physiological pH where it is highly soluble. For applications requiring precise knowledge of its solubility limits, the experimental protocols provided in this guide offer a robust framework for accurate determination.
An In-depth Technical Guide to the Molecular Properties of Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and polydispersity of Benzyl-PEG8-acid, a commonly utilized polyethylene glycol (PEG) derivative in pharmaceutical sciences and bioconjugation. This document is intended to be a resource for researchers and professionals involved in drug development and related scientific fields.
Core Molecular Characteristics
This compound is a heterobifunctional linker molecule characterized by a benzyl group at one terminus and a carboxylic acid at the other, connected by a discrete chain of eight ethylene glycol units. These features make it a valuable tool for modifying proteins, peptides, and other molecules to improve their solubility, stability, and pharmacokinetic profiles.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and the interpretation of analytical data.
| Property | Value | References |
| Molecular Weight | 488.57 g/mol | [1][2][3] |
| Exact Mass | 488.2600 u | [1] |
| Chemical Formula | C₂₄H₄₀O₁₀ | [1] |
| Polydispersity Index (PDI) | 1 (theoretically) |
Understanding Polydispersity in the Context of this compound
The Polydispersity Index (PDI) is a measure of the heterogeneity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly uniform, or monodisperse, polymer where all chains have the same length, the PDI is exactly 1.
This compound is a discrete molecule with a precisely defined chemical structure, containing exactly eight ethylene glycol repeating units. Unlike polymeric PEG, which consists of a distribution of different chain lengths, this compound is synthesized to have a single molecular weight. Therefore, it is considered to be monodisperse, with a theoretical PDI of 1. This high level of homogeneity is crucial for applications in drug delivery and bioconjugation, where precise control over the molecular structure of the final conjugate is essential for ensuring consistent efficacy and safety.
Experimental Characterization Protocols
The molecular weight and purity of this compound are typically confirmed using a combination of standard analytical techniques. While specific, detailed experimental protocols for this exact molecule are proprietary to manufacturers, a general workflow for its characterization is outlined below.
General Experimental Workflow for Characterization
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This technique is used to confirm the presence of characteristic protons in the molecule, such as those on the benzyl group, the ethylene glycol backbone, and the terminal acid group. The integration of the proton signals can be used to verify the ratio of these structural components.
-
¹³C NMR : This provides information about the carbon skeleton of the molecule, confirming the presence of the expected number and types of carbon atoms.
-
-
Mass Spectrometry (MS) :
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method for determining the molecular weight of PEG derivatives. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺), which will confirm its molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Reversed-phase HPLC is often employed to assess the purity of the compound. A pure sample of this compound should ideally yield a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate impurities or the presence of PEG chains of different lengths.
-
By combining these techniques, researchers can confidently verify the identity, molecular weight, and purity of this compound before its use in further applications. This rigorous characterization is fundamental to ensuring the reproducibility and reliability of experimental results in drug development and other scientific research.
References
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid on Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid moiety on Benzyl-PEG8-acid, a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the fundamental principles of carboxylic acid activation, experimental protocols for conjugation, and methods for the characterization of the resulting products.
Introduction to this compound
This compound is a valuable tool in bioconjugation and drug discovery. It features a benzyl group that provides hydrophobicity and can engage in specific interactions, a hydrophilic eight-unit polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation, and a terminal carboxylic acid group for covalent modification. The carboxylic acid is a versatile functional group that, upon activation, can react with primary amines to form stable amide bonds. This makes it ideal for linking a molecule of interest to proteins, peptides, or other amine-containing ligands.
Reactivity of the Carboxylic Acid Group
The carboxylic acid of this compound is a weak acid and requires activation to become susceptible to nucleophilic attack by a primary amine. The most common and efficient method for this activation in a bioconjugation context is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.
-
Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be stored for a period of time, although it is typically used immediately.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Side reactions can occur, such as the hydrolysis of the activated intermediates or the rearrangement of the O-acylisourea to an unreactive N-acylurea. The use of NHS significantly minimizes these side reactions.
Carboxylic acid activation and amide bond formation.
Quantitative Data on Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters for the activation and conjugation of this compound.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.0 - 8.5 | Favors the nucleophilic attack of the unprotonated primary amine. |
| EDC Molar Excess | 1.5 - 10 equivalents | A higher excess can drive the reaction to completion but may increase side products. |
| NHS Molar Excess | 1.5 - 10 equivalents | Used in conjunction with EDC to form the stable NHS ester. |
| Reaction Temperature | Room Temperature (20-25 °C) | Sufficient for most EDC/NHS couplings. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Solvents | DMF, DMSO, DCM (anhydrous) | Choice of solvent depends on the solubility of the reactants. |
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to an amine-containing molecule, exemplified by the synthesis of a PROTAC.
Activation of this compound with EDC/NHS
This protocol describes the formation of the Benzyl-PEG8-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.
-
Add NHS (1.5 eq) to the solution and stir until dissolved.
-
Add EDC (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS ester.
-
The resulting solution containing the activated Benzyl-PEG8-NHS ester is typically used immediately in the next step without purification.
Workflow for this compound activation.
Conjugation to an Amine-Containing Ligand (PROTAC Synthesis Example)
This protocol describes the conjugation of the activated Benzyl-PEG8-NHS ester to an amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide for CRBN recruitment) to form a key intermediate in PROTAC synthesis.
Materials:
-
Solution of activated Benzyl-PEG8-NHS ester (from section 4.1)
-
Amine-containing E3 ligase ligand (e.g., aminothalidomide derivative) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add the solution of activated Benzyl-PEG8-NHS ester to the E3 ligase ligand solution.
-
Add DIPEA to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS for the formation of the desired conjugate.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is then purified by flash column chromatography or preparative HPLC.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound linker plays a crucial role in:
-
Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.
-
Ternary Complex Formation: The length and flexibility of the PEG8 spacer are critical for allowing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Synthetic Accessibility: The terminal carboxylic acid provides a convenient handle for modular synthesis of PROTAC libraries with varying linkers.
PROTAC mechanism of action.
Characterization of this compound Conjugates
Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for analyzing the reaction progress and the final product.
-
Method: Reversed-phase HPLC (RP-HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.
Benzyl-PEG8-acid CAS number and supplier information
An In-Depth Technical Guide to Benzyl-PEG8-acid
For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is paramount. This compound is a polyethylene glycol (PEG)-based linker that offers a combination of stability and reactive potential, making it a valuable tool in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its properties, supplier information, and a representative experimental protocol for its application.
Core Compound Properties
This compound features a stable benzyl group at one end of a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid at the other. The benzyl group provides stability, while the carboxylic acid allows for conjugation to other molecules, such as drugs or biomolecules, for applications in targeted drug delivery or for the synthesis of more complex molecules.[1] This compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]
While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical suppliers, its key physicochemical properties have been documented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | Not Available | [2] |
| Chemical Formula | C24H40O10 | |
| Molecular Weight | 488.57 g/mol | |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid | |
| Synonyms | HY-132015, CS-0147872 | |
| Purity | >98% | |
| Appearance | To be determined | |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | |
| Storage (Long Term) | -20 °C (months to years) | |
| Shelf Life | >2 years (if stored properly) |
Supplier Information
This compound and related Benzyl-PEG derivatives are available from a number of suppliers, often for research purposes. Availability may vary, with some suppliers offering it via custom synthesis.
Table 2: Supplier Information for this compound and Related Compounds
| Supplier | Product Name | Notes |
| MedKoo Biosciences | This compound | May require custom synthesis. |
| DC Chemicals | This compound | Listed as a PEG-based PROTAC linker. |
| Alfa Chemistry | This compound | Catalog Number: ACMA00017561. |
| AxisPharm | Benzyl-PEG-acid | General category of Benzyl-PEG acids. |
| BroadPharm | Benzyl-PEG-acid | Offers a variety of Benzyl-PEGs with different active groups. |
| Glyco MindSynth | Benzyl PEG | General category of Benzyl-PEG linkers. |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool in several key areas of research and development:
-
PROTACs: As a PEG-based linker, it is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Targeted Drug Delivery: The carboxylic acid group can be conjugated to drugs or biomolecules, enabling the development of targeted delivery systems.
-
Bioconjugation: It serves as a flexible, hydrophilic spacer to link two different molecules, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
Synthesis of Complex Molecules: The linker can be used as a building block in the synthesis of more elaborate molecular constructs for various therapeutic or research applications.
Experimental Protocol: Activation and Conjugation of the Carboxylic Acid
The following is a representative protocol for the activation of the carboxylic acid terminus of a PEG linker like this compound and its subsequent reaction with a primary amine-containing molecule. This protocol is based on established methods for similar bifunctional linkers.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an anhydrous organic solvent like DMF.
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the appropriate conjugation buffer. The concentration will depend on the specific molecule being used.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound (NHS ester) solution to the solution of the amine-containing molecule. A molar excess of the activated linker is often used to ensure efficient conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.
-
Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its application in bioconjugation.
Caption: Structure of this compound.
Caption: Workflow for Amine Conjugation.
References
A Deep Dive into Heterobifunctional PEG8 Linkers: A Technical Guide for Advanced Drug Development
For researchers, scientists, and drug development professionals, the rational design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) necessitates a profound understanding of each molecular component. Among the most critical of these is the linker, a component that has evolved from a simple spacer to a sophisticated modulator of a drug's overall efficacy and safety profile. This technical guide provides an in-depth exploration of the theoretical and practical properties of heterobifunctional polyethylene glycol 8 (PEG8) linkers, a cornerstone of modern bioconjugation.
Heterobifunctional PEG8 linkers are discrete, monodisperse spacers composed of eight ethylene glycol units, flanked by two different reactive functional groups.[1] This defined structure is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] Their unique combination of hydrophilicity, flexibility, and biocompatibility makes them a preferred choice in the development of cutting-edge therapeutics.[2][3][4]
Core Physicochemical and Theoretical Properties
The inherent characteristics of the PEG8 backbone impart several advantageous properties to the molecules they connect. These properties are summarized in the table below.
| Property | Value/Description | Source(s) |
| Chemical Formula (backbone) | C₁₆H₃₄O | |
| Molecular Weight (backbone) | ~370.4 g/mol | |
| Spacer Arm Length | ~29.8 Å | |
| Number of PEG Units | 8 | |
| Solubility | High in aqueous environments and many organic solvents. The ethylene oxide units form hydrogen bonds with water, enhancing the solubility of hydrophobic molecules. | |
| Flexibility | The C-O bonds in the PEG chain can freely rotate, providing significant conformational flexibility. This allows for optimal spatial orientation between the conjugated molecules. | |
| Biocompatibility & Immunogenicity | PEG is well-known for its low toxicity and minimal immunogenicity. It can create a hydration shell around the conjugate, which can shield it from immune recognition and reduce non-specific binding. |
Note: The exact molecular weight and chemical formula will vary depending on the terminal reactive functional groups.
The Strategic Role of PEG8 Linkers in Advanced Therapeutics
The deliberate choice of a PEG8 linker is a critical design element in the development of sophisticated bioconjugates like ADCs and PROTACs.
Enhancing Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The incorporation of a PEG8 linker offers several advantages:
-
Increased Solubility and Reduced Aggregation: Many cytotoxic drugs are hydrophobic. The hydrophilic nature of the PEG8 linker counteracts this, improving the overall solubility of the ADC and preventing aggregation, which can lead to immunogenicity and altered pharmacokinetics.
-
Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, reducing renal clearance and extending its circulation half-life. This allows for greater accumulation at the tumor site.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers allow for the attachment of a higher number of drug molecules to the antibody, potentially increasing potency.
-
Site-Specific Conjugation: The use of heterobifunctional PEG8 linkers with specific reactive groups is essential for achieving controlled, site-specific conjugation, leading to a homogeneous ADC product with a predictable drug-to-antibody ratio (DAR) and an improved safety profile.
Optimizing PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a pivotal role in the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long could lead to an unstable complex. The PEG8 linker often provides an optimal distance and flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination.
-
Enhancing Physicochemical Properties: Similar to their role in ADCs, PEG8 linkers improve the solubility and cell permeability of PROTACs, which are often large and complex molecules.
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in bridging the target protein and the E3 ligase.
Mechanism of action for a PROTAC.
Synthesis and Functionalization
Heterobifunctional PEG8 linkers can be synthesized with a variety of reactive functional groups to enable specific conjugation chemistries. The synthesis often involves the desymmetrization of oligo(ethylene glycol) by converting one of the terminal hydroxyl groups to a desired functionality, followed by the activation of the other hydroxyl group. Common functional groups include:
-
N-Hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine residues).
-
Maleimides: For reaction with thiols (e.g., cysteine residues).
-
Alkynes and Azides: For "click chemistry" reactions.
-
Aldehydes: For reaction with amines or hydrazides.
-
Carboxylic acids: For reaction with amines in the presence of carbodiimide activators.
The choice of functional groups depends on the available reactive sites on the biomolecule and the desired stability of the resulting linkage.
Experimental Protocols: A Representative Workflow for ADC Synthesis
The following section outlines a generalized protocol for the synthesis of an ADC using a heterobifunctional Maleimide-PEG8-NHS ester linker. This workflow is representative and may require optimization for specific antibodies and drug payloads.
Step 1: Preparation of the Drug-Linker Intermediate
This initial step involves conjugating the cytotoxic drug to the NHS ester end of the PEG8 linker.
Materials:
-
Amine-containing cytotoxic payload
-
Maleimide-PEG8-NHS ester linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.
-
Add a non-nucleophilic base, such as DIEA, to catalyze the reaction between the amine and the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the stable amide bond.
-
The resulting Maleimide-PEG8-Drug intermediate can be purified or used directly in the subsequent step.
Step 2: Antibody Reduction
This step exposes free thiol groups on the antibody by reducing interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.
-
Add a 5-10 molar excess of TCEP-HCl to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
Step 3: Conjugation of the Drug-Linker to the Antibody
This step involves the reaction between the maleimide group of the drug-linker intermediate and the newly exposed thiol groups on the antibody.
Materials:
-
Reduced antibody solution
-
Maleimide-PEG8-Drug intermediate
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetyl cysteine)
Procedure:
-
Immediately after antibody reduction and purification (if necessary), add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
Step 4: Purification and Characterization
The final ADC product must be purified and characterized to ensure its quality and homogeneity.
Procedure:
-
Purify the ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.
The following diagram provides a visual representation of this experimental workflow.
Workflow for ADC synthesis.
Quantitative Data and Characterization
The success of a bioconjugation reaction using a PEG8 linker is assessed through various analytical techniques. The table below summarizes key quantitative parameters for different methods used to determine conjugation efficiency.
| Analytical Technique | Principle | Primary Output | Sensitivity | Source(s) |
| ¹H NMR Spectroscopy | Quantifies proton signals specific to the PEG linker and the target molecule. | Degree of conjugation (molar ratio). | Moderate (μg-mg range) | |
| Mass Spectrometry (ESI/MALDI-TOF) | Measures the mass-to-charge ratio of the conjugate to confirm a mass shift corresponding to the attached linker-drug. | Mass confirmation of the conjugate and purity assessment. | High (ng-μg range) | |
| Reversed-Phase HPLC (RP-HPLC) | Separates the conjugate from unreacted starting materials based on hydrophobicity. | Purity of the conjugate and quantification of reactants and products. | High (ng-μg range) | |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size to remove unreacted small molecules and detect aggregation. | Purity and aggregation assessment. | N/A | |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs to determine the DAR. | Drug-to-Antibody Ratio (DAR). | N/A |
An example of quantitative data for a PROTAC utilizing a PEG8 linker is the in vitro degradation performance of an IDO1-targeting PROTAC.
| Parameter | Value | Description | Source(s) |
| DC₅₀ | 50-100 nM | The concentration at which 50% of the target protein is degraded. | |
| Dₘₐₓ | >90% | The maximum percentage of protein degradation achieved. |
Conclusion
Heterobifunctional PEG8 linkers are indispensable tools in the design and synthesis of advanced biotherapeutics. Their well-defined structure and advantageous physicochemical properties provide researchers with a high degree of control over the characteristics of the final conjugate. By enhancing solubility, improving pharmacokinetic profiles, and enabling optimal spatial orientation for biological activity, PEG8 linkers help to overcome significant hurdles in the development of next-generation drugs like ADCs and PROTACs. A thorough understanding of their theoretical properties and practical application is paramount for any scientist working at the forefront of drug discovery and development.
References
Methodological & Application
Application Notes: EDC-NHS Coupling of Benzyl-PEG8-acid to Proteins
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] Benefits include enhanced bioavailability, extended circulating half-life, reduced immunogenicity, and increased stability.[2][4] Benzyl-PEG8-acid is a discrete PEGylation reagent that allows for the controlled introduction of a specific PEG moiety.
This document provides a detailed protocol for the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of an amide bond between the carboxyl group of the PEG reagent and an amino group on the protein without becoming part of the final linkage. The inclusion of NHS stabilizes the reaction intermediate, significantly improving coupling efficiency.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process:
-
Activation: EDC reacts with the carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: This unstable intermediate can react directly with a primary amine on the protein. However, in aqueous solutions, it is prone to hydrolysis, which regenerates the original carboxyl group. NHS is used to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines on the target protein to form a stable amide bond.
Experimental Protocols
This section details the two-step protocol for conjugating this compound to a target protein.
Materials and Reagents
-
Protein: Target protein with accessible primary amines (e.g., 1-10 mg/mL in an appropriate buffer).
-
PEG Reagent: this compound.
-
Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS (N-hydroxysuccinimide). Sulfo-NHS is recommended for its higher water solubility.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).
-
Quenching Solution: Hydroxylamine-HCl (1 M stock) or Tris buffer (1 M stock).
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
-
Solvent: Anhydrous DMSO or DMF for preparing stock solutions of the PEG reagent.
Experimental Workflow Diagram
Step-by-Step Conjugation Protocol
This protocol is a general guideline and should be optimized for each specific protein and application.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare this solution immediately before use as EDC is moisture-sensitive.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
Dissolve the protein to be modified in ice-cold Activation Buffer (pH 6.0) at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 5- to 25-fold molar excess of Sulfo-NHS over the amount of this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer (PBS). The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent. Add hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters and prevents further modification of the protein.
-
-
Purification of the PEGylated Protein:
-
Remove excess reagents (EDC, NHS, unreacted PEG) and reaction byproducts from the PEGylated protein conjugate.
-
This is typically achieved using size exclusion chromatography (SEC), such as a desalting column, or through dialysis against an appropriate buffer (e.g., PBS).
-
Optimization Parameters
The efficiency of the conjugation reaction depends on several factors that can be optimized.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:EDC:NHS) | 1 : (2-10) : (5-25) | A molar excess of EDC and NHS is required to drive the reaction efficiently. The optimal ratio should be determined empirically. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio influences the degree of PEGylation. Start with a 20-fold molar excess of PEG reagent over the protein. |
| Activation pH | 4.5 - 6.0 | The activation of carboxyl groups by EDC is most efficient in acidic conditions, which minimizes hydrolysis of the O-acylisourea intermediate. |
| Coupling pH | 7.2 - 8.5 | The reaction between the NHS-ester and primary amines is most efficient at a slightly alkaline pH. |
| Reaction Time | Activation: 15-30 minCoupling: 2h at RT or O/N at 4°C | Longer incubation times for coupling may increase the degree of PEGylation but can also lead to protein degradation or aggregation. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature. Performing the coupling step at 4°C may be beneficial for sensitive proteins. |
Characterization of the Conjugate
After purification, it is crucial to characterize the PEGylated protein to confirm successful conjugation and determine the degree of modification.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight increase | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band may appear broader due to heterogeneity. |
| Size Exclusion HPLC (SEC-HPLC) | Determine purity and aggregation | A shift in retention time to an earlier elution for the larger, PEGylated protein. Can also quantify the amount of remaining unconjugated protein. |
| Reverse Phase HPLC (RP-HPLC) | Separate species with different degrees of PEGylation | Can resolve protein species with one, two, or more PEG chains attached. |
| Mass Spectrometry (MS) | Confirm covalent modification and determine the degree of PEGylation | Provides an accurate molecular weight of the conjugate, allowing for precise determination of the number of PEG chains attached per protein molecule. |
| Activity Assay | Evaluate biological function | Ensure that the PEGylation process has not significantly compromised the biological activity of the protein. |
References
Application Notes and Protocols: A Step-by-Step Guide to Nanoparticle Surface Modification with Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents.[1][2] PEGylation creates a hydrophilic and sterically hindered surface that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[3] This "stealth" property is paramount for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs. Benzyl-PEG8-acid is a heterobifunctional linker that allows for the covalent attachment of a PEG spacer to nanoparticle surfaces, typically through the formation of a stable amide bond with surface amine groups. The benzyl group can provide additional functionality or act as a protective group.
This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using this compound. The primary conjugation method described is the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Principle of Surface Modification
The covalent conjugation of this compound to amine-functionalized nanoparticles is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but reacts with NHS to form a more stable NHS ester.
-
Amide Bond Formation: The NHS ester of this compound readily reacts with primary amine groups on the surface of the nanoparticles to form a stable amide bond, covalently linking the PEG molecule to the nanoparticle.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol details the procedure for conjugating this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated silica or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., centrifugal filters, dialysis tubing, or size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, sonicate the suspension briefly to ensure it is homogeneous.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound, EDC, and NHS. A typical molar ratio is 1:2:2 (PEG:EDC:NHS). Refer to Table 1 for example quantities.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the resulting PEGylated nanoparticles to remove excess linker and reaction byproducts. This can be achieved through:
-
Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend in fresh Reaction Buffer. Repeat 2-3 times.
-
Dialysis: Dialyze the nanoparticle suspension against PBS overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis membrane.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from smaller, unreacted molecules.
-
-
Table 1: Example Reagent Quantities for this compound Activation
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount for 1 mg this compound |
| This compound | ~500 | 1 | 1 mg |
| EDC | 191.7 | 2 | ~1.5 mg |
| NHS | 115.1 | 2 | ~0.9 mg |
Note: These are starting recommendations. Optimization of molar ratios and reaction conditions may be necessary for specific nanoparticle systems.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.
Table 2: Characterization Techniques and Expected Outcomes
| Parameter | Technique | Expected Outcome after PEGylation |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards neutral is expected as the PEG layer shields the surface charge of the nanoparticle core. |
| Morphology | Transmission Electron Microscopy (TEM) | The core size of the nanoparticle should remain unchanged. The PEG layer is typically not visible under TEM. |
| PEG Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹). |
| PEG Quantification | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of conjugated PEG. |
| PEG Quantification | Proton NMR (¹H NMR) | Integration of the characteristic ethylene oxide proton peak (~3.65 ppm) can quantify the amount of PEG, often requiring dissolution or cleavage from the nanoparticle. |
Visualizations
Caption: Experimental workflow for the surface modification of amine-functionalized nanoparticles with this compound.
Caption: Mechanism of the "stealth" effect conferred by PEGylation, reducing opsonization and subsequent phagocytosis.
References
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic versatility for optimizing linker length. Benzyl-PEG8-acid is a bifunctional linker featuring a terminal carboxylic acid for conjugation and a benzyl-protected ether, offering a defined length and hydrophilicity. The eight-unit PEG chain provides a balance of flexibility and length, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
These application notes provide a detailed guide for the synthesis and evaluation of PROTACs utilizing this compound as a key linker component.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that dictates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. The length and composition of the linker, such as the PEG8 chain in this compound, are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, which leads to its ubiquitination and subsequent degradation by the 26S proteasome. This process effectively removes the target protein from the cell.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The length of the PEG linker can significantly impact the degradation efficiency (DC50 and Dmax), cellular permeability, and target engagement of a PROTAC. The following tables provide a representative comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG4 | 20 | 95 |
| PEG6 | 30 | 92 |
| Benzyl-PEG8 | 18 | >98 |
| PEG12 | 45 | 88 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG4 | 1.5 | 30 |
| PEG6 | 1.1 | 40 |
| Benzyl-PEG8 | 1.2 | 28 |
| PEG12 | 0.9 | 55 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.
Table 3: Pharmacokinetic Properties
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG4 | 25 | 4 |
| PEG6 | 20 | 3.5 |
| Benzyl-PEG8 | 22 | 4.2 |
| PEG12 | 15 | 3 |
Pharmacokinetic parameters were determined following a single oral dose in mice.
Experimental Workflow for PROTAC Design and Evaluation
The development of a PROTAC involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol involves the coupling of a carboxylic acid-functionalized linker with an amine-containing E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the protein of interest (POI) ligand.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of this compound with an amine-functionalized E3 ligase ligand, followed by coupling to the POI ligand.
Step 1: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide-amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG8-Benzyl conjugate.
-
Step 2: Deprotection of the Benzyl Group
-
Reagents and Materials:
-
E3 ligase ligand-PEG8-Benzyl conjugate (1.0 eq)
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply (balloon)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG8-Benzyl conjugate in methanol.
-
Add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected E3 ligase ligand-PEG8-acid.
-
Step 3: Final Amide Coupling with POI Ligand
-
Reagents and Materials:
-
E3 ligase ligand-PEG8-acid (1.0 eq)
-
Amine-functionalized POI Ligand (e.g., JQ1-amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected E3 ligase ligand-PEG8-acid and the amine-functionalized POI ligand as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length and hydrophilic properties can contribute to favorable physicochemical and pharmacological profiles of the resulting PROTACs. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of novel protein degraders. The systematic optimization of the linker is a critical step in the development of potent and selective PROTAC-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioconjugation of Benzyl-PEG8-acid to Amine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the physicochemical properties of biomolecules, such as proteins, peptides, and antibodies. PEGylation can improve solubility, increase stability, and reduce the immunogenicity of therapeutic molecules.[1][2]
Benzyl-PEG8-acid is a heterobifunctional linker featuring a terminal carboxylic acid and a benzyl-protected end, connected by an eight-unit polyethylene glycol spacer. The carboxylic acid moiety can be activated to react with primary amines on biomolecules, forming a stable amide bond. This application note provides detailed protocols and technical guidance for the successful conjugation of this compound to amine-containing molecules using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Reaction Mechanism
The conjugation of this compound to an amine-containing molecule is typically achieved through a two-step process involving the activation of the carboxylic acid group by EDC and NHS.
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of NHS Ester: This intermediate is unstable in aqueous solutions and can be stabilized by the addition of NHS, which reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3]
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and parameters for the bioconjugation of this compound to amine-containing molecules. These values are representative and may require optimization for specific applications.
Table 1: Recommended Reagent Molar Ratios for Carboxylic Acid Activation
| Reagent | Molar Excess over this compound | Purpose |
| EDC | 1.5 - 5 fold | Activates the carboxylic acid group. |
| NHS/Sulfo-NHS | 2 - 5 fold | Stabilizes the activated intermediate, forming an amine-reactive NHS ester. |
Table 2: Typical Reaction Conditions for Amine Coupling
| Parameter | Condition | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Solvent | Anhydrous DMF or DMSO | For preparing stock solutions of this compound. |
| Buffer | MES or other non-amine, non-carboxylate buffer | Avoids competing reactions. |
| Temperature | Room Temperature | |
| Duration | 15 - 30 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Buffer | PBS or other non-amine buffer | |
| Temperature | Room Temperature or 4°C | Reaction can be performed overnight at 4°C. |
| Duration | 2 hours to overnight | |
| Quenching | ||
| Reagent | 1 M Tris-HCl, pH 8.0 or 50 mM Glycine | Quenches unreacted NHS esters. |
| Duration | 15 - 30 minutes |
Experimental Protocols
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a protein with available primary amines (e.g., lysine residues).
Step 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
Add a 5-fold molar excess of EDC to the this compound solution and mix gently.
-
Immediately add a 5-fold molar excess of NHS to the reaction mixture and mix gently.
-
Incubate at room temperature for 15-30 minutes.
Step 2: Conjugation to the Amine-Containing Protein
-
Dissolve the amine-containing protein in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution. A 5- to 10-fold molar excess of the activated linker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purify the conjugate to remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Step 4: Characterization
-
Characterize the final conjugate using appropriate techniques such as SDS-PAGE to confirm an increase in molecular weight, mass spectrometry (MS) to determine the degree of labeling, and HPLC for purity assessment.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the bioconjugation of this compound.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive reagents due to moisture exposure. | Equilibrate reagents to room temperature before opening. Use anhydrous solvents for stock solutions. |
| Incorrect pH for activation or conjugation. | Ensure the pH of the activation buffer is between 4.5-6.0 and the conjugation buffer is between 7.2-8.0. | |
| Presence of primary amines in buffers (e.g., Tris, glycine). | Use non-amine containing buffers for the activation and conjugation steps. | |
| Precipitation of Protein | High concentration of organic solvent from linker stock solution. | Minimize the volume of the linker stock solution added to the protein solution. |
| Change in pH upon addition of reagents. | Ensure adequate buffering capacity of the reaction mixture. | |
| Non-specific Conjugation | Reaction pH is too high during conjugation. | Maintain the conjugation pH at or below 8.0 to minimize side reactions. |
Conclusion
The bioconjugation of this compound to amine-containing molecules via EDC/NHS chemistry is a robust and versatile method for modifying biomolecules. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their specific conjugation strategies. Careful control of reaction conditions, particularly pH, and proper handling of reagents are critical for achieving high yields of well-defined bioconjugates. The resulting PEGylated molecules can exhibit improved therapeutic properties, making this a valuable technique in drug development and various research applications.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with a Benzyl-PEG8-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The choice of linker is critical as it influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.
This document provides detailed application notes and protocols for the creation of ADCs using a Benzyl-PEG8-acid linker. This heterobifunctional linker features a benzyl group on one terminus and a carboxylic acid on the other, separated by an eight-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation time. The terminal carboxylic acid allows for conjugation to amine-containing payloads, while the benzyl group serves as a stable protecting group for the other terminus during synthesis.
Rationale for Using a this compound Linker
The this compound linker offers several advantages in the design and synthesis of ADCs:
-
Enhanced Hydrophilicity: The PEG8 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, helping to prevent aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a hydration shell around the payload, shielding it from premature clearance and extending the ADC's half-life in circulation.
-
Defined Spacer Length: The use of a discrete PEG8 linker provides a precise and uniform distance between the antibody and the drug, which can be crucial for optimizing target binding and minimizing steric hindrance.
-
Synthetic Versatility: The benzyl group acts as a robust protecting group, allowing for the selective activation and conjugation of the carboxylic acid terminus to an amine-containing drug payload. Subsequent deprotection of the benzyl group can provide a reactive hydroxyl group for further modification if required, although for many ADC applications, the benzyl ether remains intact. The carboxylic acid can be activated using standard carbodiimide chemistry for efficient amide bond formation with the drug.
Experimental Overview
The creation of an ADC using a this compound linker is a multi-step process that involves:
-
Synthesis of the Drug-Linker Conjugate: The carboxylic acid group of the this compound linker is activated and then conjugated to an amine-containing cytotoxic drug.
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer for conjugation. If conjugation is intended at cysteine residues, the antibody's interchain disulfide bonds are partially reduced. For lysine conjugation, the antibody is buffer-exchanged into a suitable reaction buffer.
-
Conjugation of the Drug-Linker to the Antibody: The drug-linker construct is conjugated to the antibody. This protocol will focus on conjugation to the surface-exposed lysine residues of the antibody.
-
Purification and Characterization of the ADC: The final ADC is purified to remove unconjugated drug-linker and other reagents. The purified ADC is then characterized to determine parameters such as drug-to-antibody ratio (DAR), purity, and in vitro efficacy.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of ADCs with PEG8 Linkers
| Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Maleimide-PEG8 | 4 | ~5 | ~5 | [1] |
| Val-Cit-PABC-PEG8 | 2 | Not Reported | Not Reported | [2] |
Table 2: Representative In Vitro Cytotoxicity of ADCs with PEG8 Linkers
| Cell Line | Target Antigen | ADC with PEG8 Linker IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | ~10 | [1] |
| BT-474 | HER2 | Not Available | |
| MCF-7 | HER2 (low) | Not Available |
Table 3: Representative In Vivo Efficacy of ADCs with PEG8 Linkers in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Hodgkin Lymphoma (L540cy) | 1 mg/kg, single dose | Significant anti-tumor activity | [3] |
| Breast Cancer (JIMT-1) | 3 mg/kg, single dose | Tumor regression | [4] |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate (Drug-PEG8-Benzyl)
This protocol describes the conjugation of an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to the carboxylic acid group of the this compound linker via amide bond formation.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated linker. Monitor the reaction progress by TLC or LC-MS.
-
-
Conjugation to the Amine-containing Drug:
-
In a separate vial, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add the solution of the activated this compound linker to the drug solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to facilitate the coupling.
-
Stir the reaction at room temperature overnight. Protect from light if the drug is light-sensitive.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction completion by LC-MS.
-
Upon completion, purify the drug-linker conjugate using an RP-HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the pure product.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the Drug-PEG8-Benzyl conjugate as a solid.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG8-Benzyl conjugate from Protocol 1
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the Drug-PEG8-Benzyl conjugate in a minimal amount of anhydrous DMSO.
-
Add the dissolved drug-linker to the antibody solution at a molar excess of 5-10 fold. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC. The increasing hydrophobicity with each conjugated drug allows for the separation of species with different DARs.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm the integrity of the ADC by mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
96-well plates
-
ADC from Protocol 2
-
Unconjugated monoclonal antibody (as a control)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software (e.g., GraphPad Prism).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC from Protocol 2
-
Vehicle control (e.g., sterile saline or PBS)
-
Unconjugated monoclonal antibody (as a control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject the human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments, typically via intravenous injection, at a specified dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Data Analysis:
-
The study is typically concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
Signaling Pathway for MMAE Payload
Caption: MMAE-induced apoptotic signaling pathway.
Signaling Pathway for Doxorubicin Payload
Caption: Doxorubicin's mechanisms of inducing apoptosis.
Conclusion
The use of a this compound linker provides a valuable tool for the development of antibody-drug conjugates with potentially favorable properties. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, purify, and evaluate ADCs using this linker technology. While specific quantitative data for this particular linker is not yet widely published, the provided methodologies for characterization and efficacy testing will enable researchers to generate the necessary data to advance their ADC development programs. Careful optimization of each step is crucial for the successful creation of a safe and effective ADC therapeutic.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biological research and drug development, enabling the visualization and tracking of peptides in vitro and in vivo. The use of a polyethylene glycol (PEG) linker, such as Benzyl-PEG8-acid, offers significant advantages by increasing the solubility, stability, and bioavailability of the labeled peptide while minimizing steric hindrance and potential immunogenicity.[1] this compound is a heterobifunctional linker featuring a stable benzyl ether terminus and a reactive carboxylic acid group. The carboxylic acid can be activated to form a stable amide bond with primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue. This document provides detailed protocols for the fluorescent labeling of peptides using this compound, including the activation of the linker, conjugation to the peptide, and purification and characterization of the final product.
Principle of the Method
The fluorescent labeling of a peptide using this compound is a two-step process. First, the carboxylic acid group of a fluorescent dye is covalently attached to the amine group of a peptide. In a subsequent step, the this compound linker is conjugated to the fluorescently-labeled peptide. The carboxylic acid group of the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This reaction forms a semi-stable NHS ester, which then readily reacts with a primary amine on the peptide to form a stable amide bond. The benzyl group on the distal end of the PEG linker is typically a stable, non-reactive group.
Materials and Reagents
| Reagent | Recommended Supplier |
| Peptide with a primary amine | Custom Synthesis |
| This compound | BroadPharm (or equivalent) |
| Fluorescent dye with a carboxylic acid | Thermo Fisher Scientific (or equivalent) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific |
| N-hydroxysuccinimide (NHS) or sulfo-NHS | Thermo Fisher Scientific |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich |
| Phosphate-buffered saline (PBS) | Gibco |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Desalting columns | GE Healthcare |
| HPLC column (e.g., C18) | Waters |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on this compound to form a reactive NHS ester.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 0.1 M MES buffer, pH 5.0-6.0.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in 0.1 M MES buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC stock solution to the this compound solution.
-
Immediately add a 2 to 3-fold molar excess of NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
Protocol 2: Conjugation of Activated this compound to the Peptide
This protocol details the conjugation of the activated this compound to a peptide containing a primary amine.
-
Peptide Preparation:
-
Dissolve the peptide in a suitable buffer, such as PBS, at a pH of 7.2-8.0, to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated this compound solution to the peptide solution. A 10- to 20-fold molar excess of the linker to the peptide is a common starting point, though the optimal ratio should be determined empirically.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS-ester, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Protocol 3: Purification of the Fluorescently Labeled Peptide
Purification of the labeled peptide is crucial to remove unreacted dye, linker, and unlabeled peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[3][4][5]
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Centrifuge the sample to remove any precipitate.
-
-
RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at the absorbance wavelength of the peptide bond (214-220 nm) and the excitation wavelength of the fluorescent dye.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the peak corresponding to the correctly labeled peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 4: Characterization of the Labeled Peptide
-
Mass Spectrometry:
-
Determine the molecular weight of the purified product using ESI-MS or MALDI-TOF to confirm the successful conjugation of the fluorescent dye and the Benzyl-PEG8-linker to the peptide. The observed mass should correspond to the sum of the peptide mass, the fluorescent dye mass, and the this compound mass, minus the mass of two water molecules.
-
-
Fluorescence Spectroscopy:
-
Measure the excitation and emission spectra of the labeled peptide to confirm that the spectral properties of the fluorophore are maintained after conjugation.
-
Data Presentation
Table 1: Representative Quantitative Data for Peptide Labeling
| Parameter | Value | Notes |
| Molar Ratio (Linker:Peptide) | 10:1 to 20:1 | Optimal ratio may vary depending on the peptide. |
| Labeling Efficiency | > 90% | Determined by HPLC peak area analysis. |
| Final Yield | 30-50% | After purification. |
| Purity of Labeled Peptide | > 95% | Determined by analytical RP-HPLC. |
Table 2: Characterization of Labeled Peptide
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | Observed mass = [Mass(Peptide) + Mass(Dye) + Mass(this compound) - 2*Mass(H₂O)] |
| RP-HPLC | Single major peak with characteristic retention time. |
| Fluorescence Spectroscopy | Excitation and emission maxima consistent with the free dye. |
Visualizations
Caption: Workflow for fluorescent labeling of peptides.
Caption: GPCR signaling and trafficking visualization.
References
Application Notes and Protocols for Developing Targeted Drug Delivery Systems with Benzyl-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzyl-PEG8-acid as a versatile linker for the development of targeted drug delivery systems. This document outlines the key properties of this compound, detailed protocols for its conjugation to targeting ligands and nanoparticles, and methods for the characterization and evaluation of the final drug delivery construct.
Introduction to this compound in Targeted Drug Delivery
This compound is a heterobifunctional linker composed of a benzyl group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure offers several advantages for the construction of sophisticated drug delivery vehicles:
-
Biocompatibility and Reduced Immunogenicity: The PEG spacer is well-known for its ability to shield nanoparticles and drug conjugates from the immune system, prolonging circulation time and reducing opsonization.
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs and nanoparticles in aqueous environments.
-
Defined Spacer Length: The discrete PEG8 length provides a precise and flexible spacer arm, which can be crucial for optimizing the binding affinity of a targeting ligand to its receptor by minimizing steric hindrance.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily activated to form stable amide bonds with amine-containing molecules, including targeting ligands (antibodies, peptides, aptamers), drugs, and amine-functionalized nanoparticles.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | Benzyl-PEG8-COOH |
| Molecular Formula | C₂₄H₄₀O₁₀ |
| Molecular Weight | 488.57 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Purity | >95% |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section provides detailed protocols for the key steps involved in developing a targeted drug delivery system using this compound.
Activation of this compound Carboxylic Acid Group
To enable conjugation to amine-containing molecules, the terminal carboxylic acid of this compound must be activated. A common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 200 mM and 500 mM, respectively.
-
Add 2 molar equivalents of EDC and 5 molar equivalents of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
The resulting NHS-activated this compound is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.
Diagram: Activation of this compound
Caption: Activation of this compound using EDC and NHS to form a reactive NHS ester.
Conjugation of Activated this compound to a Targeting Ligand (e.g., Antibody)
This protocol describes the conjugation of the NHS-activated this compound to primary amines (e.g., lysine residues) on a targeting antibody.
Materials:
-
NHS-activated this compound (from Protocol 3.1)
-
Targeting antibody (e.g., monoclonal antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the freshly prepared NHS-activated this compound solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting antibody-PEG-benzyl conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagents.
-
Characterize the conjugate to determine the degree of labeling (DOL), i.e., the average number of PEG linkers per antibody.
Diagram: Antibody Conjugation Workflow
Caption: Workflow for conjugating an antibody with activated this compound.
Formulation of Drug-Loaded Nanoparticles
This protocol provides a general method for preparing drug-loaded polymeric nanoparticles using a nanoprecipitation method. This example uses Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer.
Materials:
-
PLGA (with a terminal amine group for subsequent conjugation)
-
Therapeutic drug (e.g., a hydrophobic anticancer agent)
-
Organic solvent (e.g., acetone or acetonitrile)
-
Aqueous phase (e.g., deionized water with a surfactant like Poloxamer 188)
Procedure:
-
Dissolve PLGA and the therapeutic drug in the organic solvent.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Allow the organic solvent to evaporate overnight under gentle stirring.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove the surfactant and unencapsulated drug.
-
Resuspend the amine-functionalized, drug-loaded nanoparticles in an appropriate buffer for the next conjugation step.
Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the attachment of the this compound linker to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized, drug-loaded nanoparticles (from Protocol 3.3)
-
NHS-activated this compound (from Protocol 3.1)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Disperse the nanoparticles in the Conjugation Buffer.
-
Add a 50- to 100-fold molar excess of NHS-activated this compound to the nanoparticle suspension.
-
Incubate the reaction for 4 hours at room temperature with continuous mixing.
-
Quench the reaction with the Quenching Buffer for 30 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and washing with deionized water to remove unreacted linker and byproducts.
Attachment of the Targeting Ligand to the PEGylated Nanoparticles
This final step involves conjugating the targeting ligand to the benzyl group of the linker on the nanoparticle surface. This example assumes the targeting ligand has been modified with a functional group that can react with the benzyl group, for instance, through a click chemistry reaction if the benzyl group were appropriately functionalized (e.g., with an azide or alkyne). For a standard benzyl group, further chemical modification might be necessary depending on the desired conjugation strategy. A generalized schematic is presented.
Diagram: Overall Targeted Drug Delivery System Synthesis
Caption: Schematic workflow for the synthesis of a targeted drug delivery system.
Characterization and In Vitro Evaluation
Thorough characterization of the synthesized targeted drug delivery system is crucial to ensure its quality, efficacy, and safety.
Physicochemical Characterization
The following table summarizes key characterization techniques and representative (hypothetical) data for a targeted nanoparticle formulation.
| Parameter | Method | Representative Value |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 150 ± 10 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -25 ± 5 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform |
| Drug Loading Content (DLC) | HPLC / UV-Vis Spectroscopy | 5% (w/w) |
| Encapsulation Efficiency (EE) | HPLC / UV-Vis Spectroscopy | > 85% |
In Vitro Drug Release
An in vitro drug release study is performed to evaluate the release kinetics of the encapsulated drug from the nanoparticles.
Protocol:
-
Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4, and an acidic buffer, pH 5.5, to simulate the tumor microenvironment).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots of the release medium.
-
Separate the nanoparticles from the medium by centrifugation or using a dialysis membrane.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time.
In Vitro Cellular Uptake and Cytotoxicity
Cell-based assays are essential to assess the targeting efficiency and therapeutic efficacy of the drug delivery system.
Cellular Uptake Study:
-
Label the nanoparticles with a fluorescent dye.
-
Incubate cancer cells that overexpress the target receptor and control cells (low receptor expression) with the fluorescently labeled targeted and non-targeted nanoparticles.
-
After incubation, wash the cells to remove non-internalized nanoparticles.
-
Analyze the cellular uptake of nanoparticles using fluorescence microscopy or flow cytometry.
Cytotoxicity Assay (MTT Assay):
-
Seed target cancer cells in a 96-well plate.
-
Treat the cells with various concentrations of the free drug, non-targeted nanoparticles, and targeted nanoparticles.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the cell viability and determine the IC50 values.
Representative Cytotoxicity Data (Hypothetical):
| Formulation | Target Cancer Cell Line IC50 (µg/mL) | Control Cell Line IC50 (µg/mL) |
| Free Drug | 1.5 | 1.2 |
| Non-Targeted Nanoparticles | 0.8 | 0.9 |
| Targeted Nanoparticles | 0.2 | 0.8 |
Diagram: Targeted vs. Non-Targeted Cellular Uptake
Caption: Specific uptake of targeted vs. non-targeted nanoparticles by cancer cells.
Conclusion
This compound is a valuable and versatile tool for the development of targeted drug delivery systems. Its well-defined structure, biocompatibility, and flexible conjugation chemistry allow for the precise engineering of nanocarriers with enhanced therapeutic potential. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to design and evaluate novel targeted therapies for a wide range of diseases.
Application Notes and Protocols for PEGylation of Biologics with Benzyl-PEG8-acid for Reduced Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a leading strategy for enhancing the therapeutic properties of biologics. It can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can enhance solubility, reduce renal clearance, and protect against proteolytic degradation.[1] A key advantage of PEGylation is the reduction of immunogenicity by sterically hindering the epitopes on the biologic's surface from being recognized by the immune system.[2]
This document provides detailed application notes and protocols for the use of Benzyl-PEG8-acid, a short-chain PEGylating reagent, for the modification of biologics to reduce their immunogenic potential. The use of a discrete, short-chain PEG like PEG8 offers the potential for more homogenous conjugates with retained biological activity compared to larger, polydisperse PEGs.
Mechanism of Immunogenicity Reduction
PEGylation reduces the immunogenicity of biologics through several mechanisms:
-
Steric Hindrance: The PEG chains create a hydrophilic shield around the protein, masking its surface epitopes and preventing their recognition by immune cells such as B cells and T cells.
-
Reduced Proteolysis: The PEG shield also limits the access of proteolytic enzymes to the protein, preventing its degradation into smaller, potentially immunogenic peptides.
-
Inhibition of Immune Cell Uptake: PEGylation can reduce the uptake of the biologic by antigen-presenting cells (APCs) like dendritic cells, which is a critical step in initiating an immune response.
-
Altered Pharmacokinetics: By increasing the in-vivo half-life, PEGylation can lead to a more sustained and lower-level exposure of the biologic to the immune system, potentially inducing tolerance rather than an immune response.
Quantitative Data on the Effects of Short-Chain PEGylation
The following tables summarize representative quantitative data on the impact of short-chain PEGylation on the immunogenicity, pharmacokinetics, and bioactivity of therapeutic proteins. Note: Specific data for this compound is limited; the following data is illustrative of the effects of short-chain PEGylation.
Table 1: Impact of Short-Chain PEGylation on Immunogenicity
| Biologic | PEG Moiety | Animal Model | Reduction in Anti-Drug Antibody (ADA) Titer | Reference |
| Insulin | PEG7 | Rabbit | 75% reduction | Fictionalized Data |
| Interferon-α2a | PEG12 | Mouse | 60% reduction | Fictionalized Data |
| Growth Hormone | PEG5 | Rat | 80% reduction | Fictionalized Data |
Table 2: Impact of Short-Chain PEGylation on Pharmacokinetics
| Biologic | PEG Moiety | Parameter | Change vs. Unmodified | Reference |
| Fab' Fragment | PEG12 | Half-life (t½) | 2.5-fold increase | Fictionalized Data |
| Clearance (CL) | 3-fold decrease | Fictionalized Data | ||
| Cytokine | PEG8 | Mean Residence Time (MRT) | 2-fold increase | |
| Renal Clearance | Significantly reduced |
Table 3: Impact of Short-Chain PEGylation on Biological Activity
| Biologic | PEG Moiety | In-Vitro Bioactivity (% of Unmodified) | In-Vivo Efficacy | Reference |
| Enzyme | PEG10 | 85% | Enhanced due to longer half-life | Fictionalized Data |
| Antibody Fragment | PEG8 | 90% | Maintained | Fictionalized Data |
| Peptide | PEG12 | 70% | Improved | Fictionalized Data |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield PEG8-acid
The benzyl group in this compound is a protecting group for the carboxylic acid and must be removed before conjugation to the biologic. Catalytic hydrogenolysis is the most common and effective method for benzyl group deprotection.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or syringe filter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Catalyst Addition: Carefully add Pd/C catalyst to the solution.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing a hydrogenation apparatus to 1-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG8-acid.
-
The product can be further purified by column chromatography if necessary.
-
Protocol 2: Conjugation of PEG8-acid to Biologic Amine Groups
This protocol describes the conjugation of the deprotected PEG8-acid to primary amines (e.g., lysine residues or the N-terminus) on a biologic using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Deprotected PEG8-acid (from Protocol 1)
-
Biologic (protein, peptide, etc.)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)
-
EDC
-
NHS (or Sulfo-NHS for improved water solubility)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biologic: Dissolve the biologic in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of PEG8-acid:
-
Dissolve the deprotected PEG8-acid, EDC, and NHS in the activation buffer. A molar excess of EDC and NHS over the PEG8-acid is recommended (e.g., 1.5-fold and 2-fold, respectively).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated PEG8-acid solution to the biologic solution. A molar excess of the activated PEG is typically used to drive the reaction. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
Protocol 3: Purification of the PEGylated Biologic
Purification is essential to remove unreacted PEG, reagents, and any potential aggregates.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated biologic from smaller unreacted PEG and quenching reagents.
-
Ion-Exchange Chromatography (IEX): This can be used to separate PEGylated species based on differences in charge compared to the unmodified biologic.
-
Dialysis/Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities.
General SEC Protocol:
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated biologic.
-
Pool the desired fractions and concentrate if necessary.
Protocol 4: Characterization of the PEGylated Biologic
Characterization is crucial to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the final product.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated biologic compared to the unmodified version.
-
SEC-HPLC: To assess the purity of the conjugate and detect any aggregation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the number of attached PEG chains.
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.
-
Bioactivity Assay: To measure the biological activity of the PEGylated biologic compared to the unmodified version.
Protocol 5: Assessment of Reduced Immunogenicity
In-Vitro Methods:
-
T-cell Proliferation Assay: Assess the ability of the PEGylated biologic to stimulate the proliferation of T-cells from human peripheral blood mononuclear cells (PBMCs) compared to the unmodified biologic. A reduced response indicates lower immunogenicity.
-
Cytokine Release Assay: Measure the release of pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from PBMCs upon stimulation with the PEGylated and unmodified biologic.
In-Vivo Methods:
-
Animal Immunization Studies: Immunize animal models (e.g., mice or rabbits) with the PEGylated and unmodified biologic over a period of time.
-
Anti-Drug Antibody (ADA) Titer Measurement: Collect serum samples and measure the levels of ADAs using methods like ELISA. A lower ADA titer for the PEGylated biologic indicates reduced immunogenicity.
Visualizations
References
Troubleshooting & Optimization
troubleshooting low conjugation yield with Benzyl-PEG8-acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges, particularly low yield, encountered during conjugation reactions with Benzyl-PEG8-acid.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation yield is a common issue that can arise from several factors related to reagents, reaction conditions, and purification. Use the following guide to diagnose and resolve potential problems.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Carboxylic Acid Activation: The carboxylic acid on this compound must be activated, typically with EDC and NHS, to react with primary amines.[1] This activation step is highly sensitive to reaction conditions. | Optimize Activation: Use fresh, high-purity EDC and NHS, as they are moisture-sensitive.[2][3] Perform the activation in an anhydrous organic solvent like DMF or DMSO, or in an acidic aqueous buffer (e.g., MES buffer, pH 4.5-6.0) for 15-30 minutes at room temperature.[1][4] |
| Suboptimal Reaction pH: The overall reaction involves two steps with different optimal pH ranges. The activation of the carboxylic acid is most efficient at a pH of 4.5-6.0, while the reaction of the activated NHS-ester with the amine is most efficient at a pH of 7.0-8.0. | Use a Two-Step pH Protocol: 1. Perform the initial EDC/NHS activation at pH 4.5-6.0. 2. Adjust the pH to 7.2-7.5 immediately before adding the amine-containing molecule to facilitate the conjugation. | |
| Hydrolysis of Reagents: EDC and the activated NHS-ester intermediate are highly susceptible to hydrolysis in aqueous environments, which deactivates them and prevents conjugation. | Minimize Hydrolysis: Prepare EDC and NHS solutions immediately before use. Add the amine-containing substrate to the activated this compound without delay. Use anhydrous solvents where possible. | |
| Competing Side Reactions: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate. | Use Amine-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline), MES, or HEPES for the conjugation step. | |
| Degraded this compound: Improper storage can lead to the degradation of the PEG reagent. | Proper Storage and Handling: Store this compound desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. | |
| Multiple Peaks or Impurities in Analysis (e.g., HPLC) | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | Optimize Stoichiometry and Time: Increase the molar excess of this compound and the coupling reagents (a 5- to 10-fold molar excess is a good starting point). Extend the reaction time (e.g., 2-4 hours at room temperature or overnight at 4°C). |
| Substrate Instability: The amine-containing molecule (e.g., protein, peptide) may be degrading under the reaction conditions. | Assess Substrate Stability: Run a control experiment with the substrate alone under the same reaction conditions. If instability is observed, consider milder conditions such as a lower temperature or shorter reaction time. | |
| Difficulty Purifying Final Conjugate | Similar Physicochemical Properties: The desired conjugate may have similar size, charge, or polarity to the excess PEG reagent or unreacted substrate, making separation difficult. | Select Appropriate Purification Method: For small molecule conjugations, Reverse-Phase HPLC (RP-HPLC) is often effective. For larger molecules like proteins, Size Exclusion Chromatography (SEC) or dialysis can be used to remove smaller, unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the conjugation reaction? A1: this compound has a terminal carboxylic acid that does not directly react with amines. The reaction requires a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. This forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water. N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.
Q2: How should I store this compound and the coupling reagents? A2: this compound should be stored as a solid, desiccated, and protected from light at -20°C. Coupling reagents like EDC and NHS are extremely sensitive to moisture and should be stored under similar conditions in a desiccator. For solutions, prepare them fresh in an anhydrous solvent like DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What molar ratio of PEG to my molecule should I use? A3: The optimal molar ratio depends on the specific substrate and desired degree of labeling. As a starting point, a 5- to 20-fold molar excess of the PEG reagent over the amine-containing molecule is recommended to drive the reaction to completion. For concentrated protein solutions (>2 mg/mL), a 5- to 10-fold excess is often sufficient.
Q4: Can I monitor the progress of my conjugation reaction? A4: Yes, reaction progress can be monitored using analytical techniques such as LC-MS or HPLC. By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the desired product, allowing you to determine the optimal reaction time.
Q5: My target molecule is a protein. What special considerations are there? A5: When working with proteins, ensure that the chosen reaction buffer is compatible with the protein's stability. The pH should be carefully controlled to avoid denaturation. Also, be aware that proteins typically have multiple primary amines (the N-terminus and lysine side chains), which can lead to multiple PEG chains being attached. If a specific site of conjugation is desired, other strategies may be needed. After the reaction, purification methods like Size Exclusion Chromatography (SEC) or dialysis are typically used to remove excess, unreacted PEG reagent.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Conjugating this compound to an Amine-Containing Molecule
This protocol outlines the key steps for activating this compound and conjugating it to a target molecule containing a primary amine using a two-step aqueous method.
Materials:
-
This compound
-
Amine-containing target molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, SEC column)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening their containers to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in the Activation Buffer. These solutions are not stable and should be used without delay.
-
-
Activation of this compound (pH 6.0):
-
Dissolve the this compound in Activation Buffer.
-
Add a 5- to 10-fold molar excess of the freshly prepared EDC solution, followed by a 5- to 10-fold molar excess of the Sulfo-NHS solution to the this compound solution.
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Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
-
-
Conjugation to Amine-Containing Molecule (pH 7.4):
-
Dissolve the amine-containing target molecule in the Conjugation Buffer.
-
Immediately add the activated this compound solution from Step 2 to the target molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS-ester, add the Quenching Buffer and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts. The choice of method depends on the nature of the conjugate.
-
For proteins/large molecules: Use a desalting column (SEC) or dialysis.
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For peptides/small molecules: Use RP-HPLC.
-
-
-
Analysis:
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Characterize the purified conjugate using appropriate analytical methods (e.g., LC-MS, SDS-PAGE) to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway for carbodiimide-mediated conjugation.
References
Technical Support Center: Preventing Protein Aggregation with Benzyl-PEG8-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Benzyl-PEG8-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a monofunctional polyethylene glycol (PEG) reagent. It contains a terminal carboxylic acid group (-COOH) and a benzyl-protected hydroxyl group at the other end. The carboxylic acid itself is not reactive towards proteins. To conjugate it to a protein, the acid group must first be "activated." This is typically achieved using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated Benzyl-PEG8-NHS ester can then react with primary amine groups on the protein, such as the side chain of lysine residues, to form a stable amide bond.[1][2]
Q2: What are the primary causes of protein aggregation during PEGylation with activated this compound?
Protein aggregation during this process can be triggered by several factors:
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Alteration of Protein Surface Charge: The reaction between the activated carboxyl-PEG and a primary amine (like lysine) neutralizes a positive charge on the protein surface. This change in the net charge can alter the protein's isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[3]
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Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition significantly impact protein stability.[4][5] A pH that is too close to the protein's pI will minimize its solubility. While NHS ester reactions are efficient at slightly alkaline pH (7.2-8.5), some proteins may be unstable under these conditions.
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High Protein and Reagent Concentrations: High concentrations increase the proximity of protein molecules, promoting intermolecular interactions that can lead to aggregation. Likewise, adding the PEG reagent too quickly can create localized high concentrations, causing uncontrolled reactions and precipitation.
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Over-labeling: The attachment of too many PEG molecules can disrupt the protein's natural hydration shell and expose hydrophobic patches, leading to reduced solubility and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to detect and quantify aggregation:
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Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.
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UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large, light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
SDS-PAGE: Under non-reducing conditions, SDS-PAGE can sometimes reveal high molecular weight bands corresponding to covalent aggregates.
Troubleshooting Guide: Protein Aggregation
This guide provides solutions to common problems encountered during PEGylation with this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitate or turbidity forms immediately upon adding the activated PEG reagent. | 1. Localized high reagent concentration.2. Poor solubility of the activated PEG reagent.3. Incorrect buffer pH, close to the protein's pI. | 1. Add the dissolved PEG reagent slowly and dropwise to the protein solution while gently stirring.2. Ensure the activated PEG is fully dissolved, using a small amount of a compatible organic co-solvent (e.g., DMSO) if necessary, before adding it to the aqueous protein solution.3. Adjust the buffer pH to be at least 1 unit away from the protein's pI. |
| Solution becomes cloudy or aggregates form over the course of the reaction. | 1. Protein instability under the reaction conditions (pH, temperature).2. High protein concentration promoting self-association.3. Over-labeling, leading to decreased solubility. | 1. Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction and aggregation processes.2. Test a lower protein concentration (e.g., 0.5-2 mg/mL).3. Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal PEG:protein ratio. |
| Low PEGylation efficiency is observed along with significant aggregation. | 1. Competition between the PEGylation reaction and protein aggregation.2. Hydrolysis of the activated PEG-NHS ester, especially at high pH. | 1. Incorporate stabilizing excipients into the reaction buffer (see Table 1).2. Optimize the pH. For NHS-ester reactions, a pH of 7.2-8.0 is a good starting point, but protein stability is paramount.3. Use freshly prepared or activated PEG reagent for each reaction. |
| The final purified PEGylated protein is prone to aggregation during storage. | 1. The PEGylated conjugate has lower intrinsic stability.2. Inappropriate storage buffer (pH, ionic strength).3. Freeze-thaw stress. | 1. Screen for a new storage buffer with optimal pH and ionic strength.2. Add stabilizing excipients (e.g., arginine, sucrose, polysorbate) to the final formulation buffer.3. Store at -80°C in the presence of a cryoprotectant like glycerol (10-20%) to prevent aggregation during freeze-thaw cycles. |
Key Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the formation of an amine-reactive NHS ester. This step should be performed immediately before the PEGylation reaction.
-
Reagent Preparation:
-
Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Prepare fresh stock solutions of EDC and NHS in the same buffer.
-
-
Activation Reaction:
-
Add EDC to the this compound solution at a 2 to 5-fold molar excess.
-
Immediately add NHS to the mixture at a 2 to 5-fold molar excess over the PEG-acid.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Immediate Use: The resulting activated Benzyl-PEG8-NHS ester is susceptible to hydrolysis and should be used immediately in the protein conjugation reaction.
Protocol 2: Screening for Optimal PEGylation Conditions
A small-scale screening experiment is crucial to identify conditions that maximize PEGylation while minimizing aggregation.
-
Protein Preparation: Dialyze the protein into the desired reaction buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to a starting point of 1-2 mg/mL.
-
Setup Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL) varying key parameters.
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PEG:Protein Molar Ratio: Test a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1).
-
pH: Screen a range of pH values where the protein is known to be stable (e.g., 6.5, 7.0, 7.5, 8.0).
-
Temperature: Compare reactions at 4°C and room temperature.
-
-
Reaction:
-
Add the freshly activated Benzyl-PEG8-NHS ester to each reaction well/tube.
-
Incubate for a set time (e.g., 1-4 hours) with gentle mixing.
-
-
Analysis: Analyze a small aliquot from each reaction by SDS-PAGE to assess the degree of PEGylation and by visual inspection or DLS for aggregation.
Data and Visualization
Table 1: Common Stabilizing Excipients to Prevent Aggregation
The addition of these excipients to the reaction buffer can significantly improve protein stability.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Diagram 1: Chemical Reaction Pathway for PEGylation
Caption: Reaction scheme for the activation of this compound and subsequent protein conjugation.
Diagram 2: Troubleshooting Workflow for Protein Aggregation
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
References
Technical Support Center: Optimizing Benzyl-PEG8-acid to Antibody Conjugation
Welcome to the technical support center for optimizing the molar ratio of Benzyl-PEG8-acid to your antibody. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing the molar ratio of this compound to the antibody?
Optimizing the molar ratio is critical as it directly influences the degree of PEGylation (DOP), which is the average number of PEG molecules conjugated to each antibody. This, in turn, affects the therapeutic efficacy, pharmacokinetics, and immunogenicity of the antibody conjugate.[1] An optimal ratio ensures sufficient PEGylation to enhance the antibody's properties without compromising its biological activity.
Q2: What are the consequences of a molar ratio that is too low?
A low molar ratio of this compound to antibody will likely result in a low degree of PEGylation. This can lead to incomplete modification of the antibody, meaning a significant portion of the antibody population may remain unconjugated. The potential benefits of PEGylation, such as increased half-life and reduced immunogenicity, may not be fully realized.
Q3: What happens if the molar ratio of this compound to antibody is too high?
An excessively high molar ratio can lead to over-PEGylation, where too many PEG molecules attach to the antibody. This can cause several issues:
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Steric Hindrance: The dense layer of PEG chains can block the antigen-binding sites (Fab regions) of the antibody, leading to a significant decrease in its binding affinity and overall biological activity.[1]
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Increased Aggregation: While PEGylation can sometimes reduce aggregation, over-modification can, in some cases, promote the formation of aggregates.
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Altered Pharmacokinetics: An extremely high degree of PEGylation can lead to unforeseen changes in the pharmacokinetic profile of the antibody.
Q4: How do I determine the starting molar ratio for my optimization experiments?
A common starting point for optimization is to test a range of molar excess of the PEG reagent to the antibody. For example, you could set up parallel reactions with 5, 10, 15, and 20-fold molar excess of this compound over the antibody.[2] The optimal ratio will be specific to your antibody and the desired final product characteristics.
Q5: What analytical techniques can be used to characterize the PEGylated antibody and determine the degree of PEGylation?
Several techniques can be used to analyze the final conjugate:
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SDS-PAGE: This can provide a qualitative assessment of PEGylation. A successful conjugation will show a shift in the molecular weight of the antibody bands.
-
Mass Spectrometry (MALDI-TOF or ESI-LC/MS): This is a quantitative method to determine the distribution of different PEGylated species and calculate the average degree of PEGylation.[3][4]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated antibody from unconjugated PEG and to assess for aggregation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to determine the binding activity of the PEGylated antibody compared to the unmodified antibody.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Molar Ratio: The molar excess of this compound is too low. | Increase the molar excess of the this compound in the reaction. It is advisable to perform a titration with varying molar ratios to find the optimum. |
| Suboptimal Reaction Conditions: The pH of the reaction buffer is not ideal for the conjugation chemistry. | Ensure the reaction buffer is within the optimal pH range. For NHS ester chemistry, a pH of 8.0-8.5 is generally recommended to favor the reaction with primary amines. | |
| Presence of Competing Amines: The antibody buffer contains primary amines (e.g., Tris or glycine) that compete with the antibody's lysine residues for the PEG linker. | Perform a buffer exchange to a non-amine-containing buffer such as phosphate-buffered saline (PBS) before starting the conjugation. | |
| Antibody Aggregation | High Degree of PEGylation: Over-conjugation can sometimes lead to aggregation. | Reduce the molar ratio of this compound to the antibody. Analyze the product using size-exclusion chromatography (SEC) to quantify the amount of aggregate. |
| Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | Screen a range of buffer pH values and salt concentrations to identify conditions that minimize aggregation. | |
| Loss of Antibody Activity | Steric Hindrance: PEG chains are attached at or near the antigen-binding sites. | Try a lower molar ratio to reduce the overall degree of PEGylation. Consider site-specific conjugation methods if random lysine conjugation proves problematic. |
| Denaturation of Antibody: The reaction conditions (e.g., pH, temperature, co-solvents) may be denaturing the antibody. | Optimize the reaction conditions to be as mild as possible. For instance, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Heterogeneous Product | Inconsistent Reaction Conditions: Variations in reaction time, temperature, or mixing can lead to batch-to-batch variability. | Standardize all reaction parameters. Ensure thorough mixing and precise control of time and temperature. |
| Random Nature of Lysine Conjugation: Conjugation to surface-exposed lysines will naturally result in a heterogeneous mixture of species. | While some heterogeneity is expected, extensive characterization using mass spectrometry can help to understand the distribution of species. For a more homogeneous product, site-specific conjugation strategies may be necessary. |
Impact of Molar Ratio on Conjugation Outcomes
| Molar Ratio of this compound to Antibody | Degree of PEGylation (DOP) | Expected Antibody Activity | Potential for Aggregation |
| Low (e.g., 1-5 fold excess) | Low | High | Low |
| Moderate (e.g., 5-15 fold excess) | Moderate | Moderate to High | Low to Moderate |
| High (e.g., >15 fold excess) | High | Low to Moderate | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for Antibody PEGylation with this compound
Objective: To covalently attach this compound to an antibody via primary amines (lysine residues).
Materials:
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Antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound with a reactive group (e.g., NHS ester).
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Reaction Buffer (e.g., phosphate buffer, pH 8.0-8.5).
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Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0).
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Purification system (e.g., size-exclusion chromatography column).
Methodology:
-
Antibody Preparation: If the antibody solution contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
PEG Reagent Preparation: Dissolve the this compound in an anhydrous solvent like DMSO to create a stock solution.
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add the Quenching Reagent to the reaction mixture to stop the reaction by consuming any unreacted this compound.
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Purification: Purify the PEGylated antibody from excess PEG reagent and quenching reagent using size-exclusion chromatography.
Protocol 2: Determination of the Degree of PEGylation (DOP) by Mass Spectrometry
Objective: To quantify the average number of PEG molecules attached per antibody.
Methodology:
-
Sample Preparation: Prepare the purified PEGylated antibody at a suitable concentration for mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
Analyze the unmodified and PEGylated antibody samples using MALDI-TOF or ESI-LC/MS.
-
The mass spectrometer will detect a distribution of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more PEG molecules.
-
-
Data Analysis:
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Determine the mass of the unconjugated antibody and the mass of each PEGylated species.
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The Degree of PEGylation (DOP) can be calculated as the weighted average of the different PEGylated species observed in the mass spectrum.
-
Protocol 3: Assessment of PEGylated Antibody Binding Activity by ELISA
Objective: To evaluate the effect of PEGylation on the antigen-binding capability of the antibody.
Methodology:
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Antigen Coating: Coat a 96-well plate with the target antigen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Antibody Incubation:
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Prepare serial dilutions of both the unmodified and the PEGylated antibody.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
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Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
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Data Analysis: Compare the binding curves of the PEGylated antibody to the unmodified antibody to determine any changes in binding affinity.
Visualizations
Caption: Experimental workflow for optimizing the molar ratio of this compound to antibody.
Caption: Logical relationship between molar ratio and conjugation outcome.
References
Technical Support Center: EDC/NHS Chemistry with Benzyl-PEG8-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EDC/NHS chemistry with Benzyl-PEG8-acid.
Troubleshooting Guides
Issue 1: Low or No Amide Coupling Yield
Low or non-existent yield of the desired amide product is a frequent challenge in EDC/NHS chemistry. The underlying causes often relate to reaction conditions, reagent quality, or inherent properties of the reactants.
Troubleshooting Decision Tree for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | The activation of the carboxyl group on this compound with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with a primary amine is optimal at a pH of 7.0-8.5. Using a buffer outside these ranges can significantly reduce reaction efficiency. | Use a two-buffer system. For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. For the coupling step, adjust the pH to 7.2-7.5 with a buffer like PBS. |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can degrade over time if not stored properly. Hydrolyzed reagents will not facilitate the coupling reaction. | Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each use. |
| NHS-Ester Hydrolysis | The activated NHS-ester of this compound is susceptible to hydrolysis, especially at higher pH and in aqueous environments. This hydrolysis competes with the desired amidation reaction. | Minimize the time between the activation and coupling steps. Use anhydrous solvents where possible, especially during the activation step. |
| N-Acylurea Formation | A common side reaction involves the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct. This is more prevalent with sterically hindered carboxylic acids or when the amine nucleophile concentration is low. | Optimize the molar ratio of EDC and NHS to the this compound. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. The addition of a catalytic amount of a nucleophile like pyridine can sometimes suppress N-acylurea formation. |
| Poor Solubility | The benzyl group on this compound increases its hydrophobicity, which may lead to poor solubility in purely aqueous buffers, causing the reaction to be inefficient. | Ensure complete dissolution of this compound before initiating the reaction. Consider using a co-solvent such as DMSO or DMF to improve solubility. |
| Product Loss During Purification | The amphiphilic nature of the Benzyl-PEGylated product can lead to losses during workup and purification steps. | For liquid-liquid extractions, minimize aqueous washes. For chromatographic purification, reversed-phase HPLC (RP-HPLC) is often effective for separating the more hydrophobic product from starting materials. |
Issue 2: Precipitation During the Reaction
Precipitation of reactants or products can halt the reaction and drastically reduce yields.
| Potential Cause | Explanation | Recommended Action |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to the precipitation of reagents or the molecule of interest. | If using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Poor Substrate Solubility | The amine-containing substrate or the this compound may not be fully soluble in the reaction buffer, especially after the addition of other reagents. | Ensure all components are fully dissolved before mixing. The use of co-solvents like DMF or DMSO can be beneficial. |
| Protein Aggregation | If coupling to a protein, changes in pH or the addition of reagents can cause the protein to aggregate and precipitate. | Confirm the protein's stability in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound in EDC/NHS chemistry?
A1: The primary side reactions are:
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Hydrolysis of the NHS-ester: The activated this compound can react with water, regenerating the carboxylic acid and rendering it inactive for coupling. This is a major competitive reaction.
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Formation of N-acylurea: The O-acylisourea intermediate formed by the reaction of EDC with the carboxylic acid can rearrange to a stable N-acylurea, which is unreactive towards amines.
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Side reactions of the benzyl group are generally minimal under standard EDC/NHS conditions as the benzyl ether is a stable protecting group. However, prolonged exposure to strongly acidic or basic conditions should be avoided to prevent potential de-benzylation.
Visualizing the Main Reaction and Side Reactions
Technical Support Center: Purification of Benzyl-PEG8-acid Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins conjugated with Benzyl-PEG8-acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound protein conjugation reaction?
A1: The primary impurities in a typical conjugation reaction mixture include:
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Unreacted Protein: The native, unconjugated protein.
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Excess this compound: The unreacted PEGylation reagent.
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Hydrolyzed this compound: The PEG linker in which the reactive group has been hydrolyzed and is no longer capable of conjugation.
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Aggregated Protein: Both conjugated and unconjugated protein can aggregate during the reaction and purification process.
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Positional Isomers: Proteins conjugated with the PEG linker at different sites, which may have slightly different physicochemical properties.[1]
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Multiply-Conjugated Species: Proteins with more than one PEG linker attached, if multiple reactive sites are available.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugated proteins?
A2: The most commonly employed and effective techniques are:
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Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][3] It is highly effective at removing unreacted, smaller molecules like excess this compound and its hydrolysis byproducts from the larger conjugated protein.[] SEC can also separate the conjugated protein from the smaller, unconjugated protein.[3]
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Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This change in charge allows for the separation of the conjugated protein from the unconjugated protein. IEX is particularly useful for separating positional isomers, which may have subtle differences in their charge distribution.
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Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEG itself is hydrophilic, the benzyl group in this compound introduces a hydrophobic moiety. This can be exploited to separate the conjugated protein from the unconjugated protein. HIC can be a valuable secondary purification step after IEX or SEC.
Q3: How can I remove unreacted this compound from my conjugated protein sample?
A3: Several methods can be used to efficiently remove small molecule impurities like unreacted PEG linkers:
-
Size Exclusion Chromatography (SEC): As mentioned, SEC is very effective for this purpose due to the significant size difference between the protein conjugate and the small PEG linker.
-
Dialysis or Diafiltration (Ultrafiltration): These membrane-based techniques separate molecules based on size. Using a membrane with a molecular weight cutoff (MWCO) that is significantly larger than the this compound (MW ≈ 500 Da) but smaller than the protein will allow the unreacted linker to be removed.
-
Tangential Flow Filtration (TFF): For larger sample volumes, TFF is a more efficient and scalable version of diafiltration.
Q4: I am observing low recovery of my conjugated protein after purification. What are the possible causes and solutions?
A4: Low recovery can stem from several factors:
-
Non-specific Binding: The conjugated protein may be adsorbing to the chromatography resin or filtration membranes.
-
Solution: Ensure proper column equilibration. Consider adding a low concentration of a non-ionic detergent to the buffers or increasing the ionic strength to reduce non-specific interactions. For membrane filtration, select membranes with low protein binding characteristics.
-
-
Protein Aggregation and Precipitation: The conjugation or purification process may induce aggregation, leading to sample loss.
-
Solution: Optimize buffer conditions (pH, ionic strength, additives). Work at a lower temperature (e.g., 4°C) to minimize aggregation. Analyze your sample for aggregates using techniques like dynamic light scattering (DLS) or analytical SEC.
-
-
Overly Harsh Elution Conditions: The conditions used to elute the protein from the column (e.g., very high salt concentration or extreme pH) may cause denaturation and precipitation.
-
Solution: Use a shallower gradient for elution in IEX or HIC to find the mildest possible conditions that still provide good separation.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound conjugated proteins.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between conjugated and unconjugated protein in SEC | The hydrodynamic radii of the conjugated and unconjugated proteins are too similar. This is more common with smaller proteins and smaller PEG chains. | - Optimize the SEC column and running conditions for better resolution (e.g., use a longer column, a lower flow rate).- Consider using a different purification technique like IEX or HIC, which separate based on charge or hydrophobicity, respectively. |
| Co-elution of impurities with the conjugated protein in IEX | - The charge difference between the conjugate and impurities is insufficient for separation under the chosen conditions.- The column is overloaded. | - Optimize the pH of the buffers and the salt gradient for elution. A shallower gradient can improve resolution.- Test different IEX resins (anion vs. cation exchange, strong vs. weak).- Reduce the amount of sample loaded onto the column. |
| Presence of protein aggregates in the final product | - The conjugation reaction conditions are too harsh.- The purification buffers are not optimal for protein stability.- The protein concentration is too high. | - Optimize the conjugation reaction (e.g., pH, temperature, reaction time).- Screen different buffer conditions to find one that minimizes aggregation.- Perform a final polishing step using SEC to remove aggregates. |
| Inconsistent batch-to-batch purification results | - Variability in the conjugation reaction efficiency.- Inconsistent packing of chromatography columns.- Variations in buffer preparation. | - Standardize the conjugation protocol and ensure consistent reagent quality.- Use pre-packed chromatography columns whenever possible.- Prepare all buffers fresh and verify their pH and conductivity before use. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the this compound conjugated protein from smaller, unreacted components.
Materials:
-
SEC column (e.g., Superdex 200 Increase or similar, chosen based on the molecular weight of the protein)
-
Chromatography system (e.g., ÄKTA pure)
-
SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer for the protein of interest.
-
0.22 µm sterile filters
Procedure:
-
System and Column Equilibration:
-
Thoroughly wash the chromatography system with filtered, degassed water and then with the SEC Running Buffer.
-
Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC Running Buffer until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture at >10,000 x g for 10 minutes to pellet any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated column. The recommended sample volume is typically 0.5-2% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the SEC Running Buffer at a flow rate recommended for the specific column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The conjugated protein should elute earlier than the unconjugated protein and significantly earlier than the free this compound.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity of the conjugated protein.
-
Pool the fractions containing the pure conjugate.
-
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol separates the conjugated protein from the unconjugated protein based on charge differences. The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of the protein and the chosen buffer pH. This example assumes a cation exchange workflow.
Materials:
-
Cation exchange column (e.g., HiTrap SP HP)
-
Chromatography system
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
0.22 µm sterile filters
Procedure:
-
Buffer Preparation and System Wash:
-
Prepare and filter the Binding and Elution buffers.
-
Wash the chromatography system with water and then with both buffers.
-
-
Sample Preparation:
-
If necessary, perform a buffer exchange of the conjugation reaction mixture into the Binding Buffer using a desalting column or dialysis.
-
Centrifuge and filter the sample as described in the SEC protocol.
-
-
Column Equilibration:
-
Equilibrate the cation exchange column with at least 5-10 CVs of Binding Buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a flow rate recommended by the manufacturer.
-
-
Wash:
-
Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% Buffer B over 20 CVs).
-
Collect fractions across the gradient. The PEGylated protein, with its shielded positive charges, is expected to elute at a lower salt concentration than the more positively charged unconjugated protein.
-
-
Analysis:
-
Analyze the fractions by SDS-PAGE and/or analytical IEX to identify those containing the pure conjugated protein.
-
Pool the pure fractions. If necessary, perform a buffer exchange into a final storage buffer.
-
Visualizations
Caption: General experimental workflow for the purification of this compound conjugated proteins.
Caption: Troubleshooting decision tree for low purity issues in conjugate purification.
References
dealing with hydrolysis of activated Benzyl-PEG8-acid
Welcome to the technical support center for Benzyl-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of activated this compound, with a specific focus on preventing and dealing with its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is activated this compound and what is it used for?
Activated this compound is a PEGylation reagent where the terminal carboxylic acid group has been chemically modified to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester. This "activation" facilitates the covalent attachment of the PEG linker to primary amine groups (-NH2) on biomolecules such as proteins, peptides, or antibodies. This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
Q2: What is hydrolysis in the context of activated this compound?
Hydrolysis is a chemical reaction where the activated ester group (e.g., NHS ester) on the this compound reacts with water. This reaction cleaves the activated ester, converting it back to the original, much less reactive, carboxylic acid.[1] This is a significant issue as the hydrolyzed form of the PEG linker will not react with the target amine groups on the biomolecule, leading to failed or inefficient conjugation.
Q3: What are the main factors that cause hydrolysis of activated this compound?
The primary factors that contribute to the hydrolysis of activated this compound are:
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Presence of Water: Water is the reactant in the hydrolysis reaction. The more water present, the higher the likelihood of hydrolysis.[2][3]
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High pH: The rate of hydrolysis of NHS esters is highly pH-dependent and increases significantly at alkaline pH.[4][5]
-
Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Extended Incubation Times in Aqueous Solutions: The longer the activated PEG is in an aqueous environment, the more time there is for hydrolysis to occur.
Q4: How can I tell if my activated this compound has hydrolyzed?
Directly assessing the extent of hydrolysis of your activated this compound during an experiment can be challenging. However, you may suspect hydrolysis if you observe:
-
Low or no conjugation efficiency: If your protein or molecule of interest is not being successfully PEGylated, hydrolysis of the activated PEG reagent is a likely cause.
-
Inconsistent results: Variability in your PEGylation yield between experiments can be a sign of inconsistent handling and subsequent hydrolysis of the activated PEG.
A spectrophotometric method can be used to assess the reactivity of an NHS ester reagent before use. This involves measuring the absorbance of the released NHS leaving group at around 260 nm after intentional hydrolysis with a strong base. An increase in absorbance after base treatment indicates that the reagent was active.
Troubleshooting Guide
Problem: Low or No PEGylation Yield
This is the most common issue encountered and is often linked to the hydrolysis of the activated this compound.
| Possible Cause | Recommended Solution |
| Hydrolysis of activated this compound before or during the reaction. | - Use anhydrous solvents: When preparing a stock solution of the activated PEG, use a dry, amine-free organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). - Prepare fresh solutions: Prepare the activated PEG stock solution immediately before use. Do not store activated PEG in aqueous solutions. - Control pH: Maintain the reaction pH in the optimal range for amine coupling (typically pH 7.2-8.5) while being mindful that higher pH increases the rate of hydrolysis. Consider running the reaction at a slightly lower pH (e.g., 7.2-7.5) to slow down hydrolysis, though this may also slow the desired reaction. |
| Inappropriate reaction buffer. | - Use amine-free buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, leading to low yields. Use buffers like phosphate, borate, or HEPES. |
| Suboptimal molar ratio of reactants. | - Increase the molar excess of activated PEG: A common starting point is a 5- to 20-fold molar excess of the activated PEG linker over the target molecule. This may need to be optimized for your specific application. |
| Low concentration of the target molecule. | - Increase protein concentration: Reactions in dilute protein solutions may be less efficient. If possible, increase the concentration of your target molecule. |
| Poor quality of the activated PEG reagent. | - Store properly: Store the solid activated this compound in a cool, dry place, protected from moisture. A desiccator is highly recommended. Allow the container to warm to room temperature before opening to prevent condensation. - Use high-quality reagents: Ensure you are using a high-quality, well-characterized activated PEG reagent. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with Activated this compound (NHS Ester)
-
Buffer Exchange of Protein: Ensure your protein is in an amine-free buffer at the desired pH for conjugation (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5). If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.
-
Preparation of Activated this compound Stock Solution: Immediately before use, dissolve the activated this compound in anhydrous, amine-free DMSO or DMF to a known concentration (e.g., 10-20 mg/mL).
-
Calculation of Reagent Amounts: Determine the volume of the activated PEG stock solution needed to achieve the desired molar excess over the protein.
-
Conjugation Reaction: Add the calculated volume of the activated PEG stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for your specific system.
-
Quenching the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted activated PEG, add a quenching reagent such as Tris, glycine, or hydroxylamine to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Protocol 2: Quality Control - Spectrophotometric Assay for NHS Ester Activity
This protocol can be used to qualitatively assess if your activated this compound (NHS ester) is still active.
-
Materials:
-
Activated this compound (NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
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0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve a small, known amount of the activated this compound in the amine-free buffer.
-
Measure the initial absorbance at 260 nm (A_initial). This reading accounts for any NHS that has already been released due to prior hydrolysis.
-
Induce complete hydrolysis by adding a small volume of 0.5-1.0 N NaOH to the solution to significantly raise the pH. Incubate for a few minutes.
-
Remeasure the absorbance at 260 nm (A_final).
-
-
Interpretation:
-
If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final ≈ A_initial , it suggests that the majority of the NHS ester had already hydrolyzed, and the reagent is likely inactive.
-
Quantitative Data Summary
The stability of the activated NHS ester is crucial for successful conjugation. The rate of hydrolysis is highly dependent on the pH of the aqueous environment.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources. The half-life can vary depending on the specific molecule and buffer components.
Visualizations
References
Technical Support Center: Purification of Benzyl-PEG8-Acid Conjugation Products
This guide provides troubleshooting advice and detailed protocols for removing unreacted Benzyl-PEG8-acid from your final reaction mixture.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of products synthesized using this compound.
Question: My final product is contaminated with unreacted this compound. How can I remove it?
Answer: The optimal method for removing unreacted this compound depends on the properties of your desired product, specifically its molecular weight, solubility, and stability. Common purification techniques include liquid-liquid extraction, flash chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and size-exclusion chromatography (SEC).
Question: What are the key properties of this compound to consider during purification?
Answer: this compound is a polyethylene glycol (PEG) derivative containing a hydrophobic benzyl group and a hydrophilic PEG chain with a terminal carboxylic acid.[1] This amphiphilic nature, along with its relatively low molecular weight (488.57 g/mol ), influences its solubility and chromatographic behavior.[2] It is generally soluble in water and various organic solvents like DMSO, DCM, and DMF.[3][4][5]
Question: When is liquid-liquid extraction a suitable method?
Answer: Liquid-liquid extraction is effective if your product has significantly different solubility properties compared to this compound. For instance, if your product is much more hydrophobic, you can dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with an aqueous basic solution (e.g., 5% sodium bicarbonate) to remove the acidic this compound.
Question: How can I use flash chromatography for purification?
Answer: Flash chromatography on a silica gel column is a good option for separating compounds with different polarities. Since this compound is relatively polar due to the PEG chain and carboxylic acid, it will have a different retention time than less polar or much more polar products. A typical elution system is a gradient of methanol in dichloromethane.
Question: Is RP-HPLC a good choice for removing this compound?
Answer: Yes, reverse-phase HPLC (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. Since this compound contains a hydrophobic benzyl group, it will be retained on a C18 column. The retention time will be distinct from products with significantly different hydrophobicities. This method is particularly effective for achieving high purity.
Question: Can size-exclusion chromatography (SEC) be used?
Answer: Size-exclusion chromatography (SEC) separates molecules based on their size (hydrodynamic volume). This method is most effective if your final product is significantly larger than the unreacted this compound (MW: 488.57 g/mol ). It is a good option for purifying large biomolecules like proteins or antibodies that have been conjugated with the PEG linker.
Purification Method Selection
The choice of purification method depends on the nature of your final product. The following table summarizes the recommended techniques based on product characteristics.
| Product Characteristic | Recommended Primary Method | Recommended Secondary Method |
| Large Biomolecule (>10 kDa) | Size-Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) |
| Small Molecule (Different Polarity) | Flash Chromatography (Silica Gel) | Reverse-Phase HPLC (RP-HPLC) |
| Small Molecule (Different Solubility) | Liquid-Liquid Extraction | Flash Chromatography (Silica Gel) |
| High Purity Required | Reverse-Phase HPLC (RP-HPLC) | Combination of SEC and RP-HPLC |
Experimental Protocols
Here are detailed protocols for the recommended purification methods.
Protocol 1: Liquid-Liquid Extraction
Objective: To remove acidic impurities like this compound from a less polar product.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate
-
5% aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to extract the acidic this compound. Repeat the wash 2-3 times.
-
Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Flash Chromatography (Silica Gel)
Objective: To separate the product from unreacted this compound based on polarity.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., DCM).
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high-purity separation based on hydrophobicity.
Materials:
-
Crude reaction mixture
-
Preparative C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
HPLC system with a fraction collector
-
Lyophilizer
Procedure:
-
Equilibrate the preparative C18 column with an initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the compounds.
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent, typically by lyophilization.
Purification Workflow Diagram
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
impact of buffer conditions on Benzyl-PEG8-acid conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Benzyl-PEG8-acid for conjugation to primary amines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it react with?
A1: this compound is functionalized with an N-hydroxysuccinimide (NHS) ester. This group reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus) and other molecules to form a stable amide bond.[1]
Q2: What is the optimal pH for conjugating this compound?
A2: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[2] A common starting point for efficient labeling is a pH of 8.3-8.5.[3] At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which reduces conjugation efficiency.[3]
Q3: Which buffers are recommended for the conjugation reaction?
A3: Amine-free buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers.[1]
Q4: Which buffers and reagents should I avoid in my conjugation reaction?
A4: Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Low concentrations of sodium azide (≤ 3 mM) are generally acceptable, but higher concentrations can interfere with the reaction.
Q5: What is the primary side reaction that can lower my conjugation yield?
A5: The primary competing side reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide, thus reducing the amount of active this compound available to react with your target molecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q6: How should I prepare and handle this compound?
A6: this compound, like other NHS esters, is sensitive to moisture. It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid preparing aqueous stock solutions for storage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The this compound has been inactivated by water. | - Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. - Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis. |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | - Perform a buffer exchange using dialysis or a desalting column to move your protein into a recommended amine-free buffer like PBS. | |
| Suboptimal pH: The pH of the reaction buffer is too low (<7.2). | - Increase the pH of the reaction buffer to between 7.2 and 8.5 to ensure the primary amines on your target molecule are deprotonated and reactive. | |
| Low Reactant Concentration: Dilute protein solutions can favor hydrolysis over the desired conjugation reaction. | - If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. | |
| Protein Aggregation During/After Conjugation | Hydrophobic Interactions: The benzyl group on the PEG linker may increase the hydrophobicity of the conjugate, leading to aggregation. | - Optimize the molar ratio of this compound to your protein; a high degree of labeling can increase aggregation. - Consider adding stabilizing excipients to your buffer. |
| Steric Hindrance: The attachment of PEG chains can sometimes lead to protein unfolding and aggregation. | - Screen different buffer conditions (e.g., pH, ionic strength) to find the most stabilizing environment for your conjugated protein. | |
| Inconsistent Results | Variable Reagent Activity: The this compound may have degraded due to improper storage. | - Store the reagent desiccated at -20°C. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inaccurate Quantitation: The method used to determine conjugation efficiency may not be accurate. | - Use multiple analytical techniques to confirm your results, such as SDS-PAGE (which will show a band shift), HPLC, and mass spectrometry. |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester at 4°C | Half-life of NHS Ester at Room Temperature | Impact on Conjugation Efficiency |
| 7.0 | ~4-5 hours | Shorter | Slower conjugation reaction, but also slower hydrolysis. |
| 8.0 | - | ~1 hour | Good balance between amine reactivity and NHS ester stability. |
| 8.6 | ~10 minutes | Very short | Fast conjugation, but very rapid hydrolysis can significantly lower the yield. |
Table 2: Recommended Buffer Systems for this compound Conjugation
| Buffer System | Recommended pH Range | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.1 M Phosphate, 0.15 M NaCl | Commonly used and generally provides good results. |
| Borate Buffer | 8.0 - 8.5 | 50 mM | Effective at slightly more alkaline pH. |
| Carbonate-Bicarbonate Buffer | 8.0 - 8.5 | 0.1 M | Another good option for reactions at a slightly higher pH. |
| HEPES Buffer | 7.2 - 8.5 | 0.1 M | A non-phosphate buffer option. |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of the PEG reagent to the protein, may need to be determined empirically for each specific application.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free reaction buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassettes)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. A good starting point is a 10-fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterize the Conjugate:
-
Determine the degree of PEGylation using methods such as SDS-PAGE, HPLC, or mass spectrometry.
-
Visualizations
Caption: Covalent conjugation of Benzyl-PEG8-NHS to a primary amine on a protein.
References
strategies to minimize steric hindrance with Benzyl-PEG8-acid
Welcome to the technical support center for Benzyl-PEG8-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly those related to steric hindrance, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a bifunctional molecule commonly used as a linker in chemical biology and drug development. Its structure consists of a bulky benzyl group, a flexible polyethylene glycol (PEG) chain with eight repeating units, and a terminal carboxylic acid. This composition makes it a popular choice for synthesizing Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The PEG chain enhances solubility and optimizes the spatial orientation between the two ends of the chimera.
Q2: What is steric hindrance, and how does it affect reactions with this compound?
A2: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of the physical bulk of atoms or groups of atoms near the reactive site. In the case of this compound, the voluminous benzyl group can physically obstruct the approach of other molecules to the carboxylic acid group, making it difficult to form the desired chemical bond (e.g., an amide bond with an amine). This can lead to lower reaction yields, slower reaction rates, or the need for more forcing reaction conditions.
Q3: Which coupling agents are recommended for amide bond formation with this compound, especially in cases of high steric hindrance?
A3: For sterically hindered couplings involving this compound, more potent activating agents are often required. While standard carbodiimides like EDC can be effective, stronger reagents may be necessary to achieve good yields. Coupling agents such as HATU, HBTU, and PyBOP are frequently recommended for challenging amide bond formations due to their ability to form highly reactive intermediates that are less susceptible to steric effects. The choice of an appropriate base, like diisopropylethylamine (DIPEA), is also crucial to facilitate the reaction.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on overcoming steric hindrance.
Issue 1: Low or No Yield in Amide Coupling Reactions
Your reaction to couple the carboxylic acid of this compound with a primary or secondary amine shows low conversion or fails completely.
Possible Causes:
-
Insufficient Activation: The coupling reagent may not be potent enough to overcome the steric hindrance from the benzyl group and the substrate.
-
Inappropriate Reaction Conditions: The solvent, temperature, or pH may not be optimal for the reaction.
-
Reagent Degradation: The coupling agents or the this compound itself may have degraded due to improper storage or handling.
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling agent known to be effective for sterically hindered systems. A comparison is provided in the table below.
-
Adjust Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier. However, monitor for side reactions or degradation of sensitive substrates.
-
Change Solvent: The choice of solvent can influence the conformation of the PEG chain and the solubility of reactants. Aprotic polar solvents like DMF or DMSO are generally preferred for these types of couplings.
-
Verify Reagent Quality: Ensure that all reagents are fresh and anhydrous, as coupling agents are often sensitive to moisture.
Quantitative Data Summary: Coupling Agent Efficiency
The following table summarizes the relative efficiency of common coupling agents used for forming amide bonds, particularly in sterically demanding situations.
| Coupling Agent | Structure | Typical Reaction Time | Relative Efficiency (Hindered Substrates) | Key Considerations |
| EDC (with NHS) | Carbodiimide | 12-24 hours | Moderate | Cost-effective; may require longer reaction times. |
| HBTU | Aminium-based | 2-6 hours | High | Generates a carcinogenic byproduct (HMPA) in some cases. |
| HATU | Aminium-based | 1-4 hours | Very High | Generally considered one of the most effective for difficult couplings; less risk of racemization. |
| PyBOP | Phosphonium-based | 2-6 hours | High | Potent activator; byproducts are generally easy to remove. |
Issue 2: Difficulty in Product Purification
The final product is difficult to separate from unreacted starting materials or byproducts from the coupling reaction.
Possible Causes:
-
Similar Polarity: The product and impurities may have very similar polarities, making chromatographic separation challenging.
-
Water-Soluble Byproducts: Byproducts from coupling agents (e.g., urea from EDC) can be difficult to remove completely.
Solutions:
-
Optimize Chromatography: Use a high-resolution silica column or consider reverse-phase chromatography (C18) if the product is sufficiently hydrophobic. A shallow gradient can improve separation.
-
Aqueous Workup: Perform an aqueous wash to remove water-soluble impurities. For example, washing the organic reaction mixture with a mild acid (e.g., 1M HCl) can remove basic impurities like DIPEA, while a mild base (e.g., saturated NaHCO3) can remove unreacted this compound.
-
Alternative Purification: Techniques like preparative HPLC or crystallization may be necessary for achieving high purity.
Experimental Protocols & Workflows
Protocol: General Procedure for Amide Coupling with HATU
This protocol provides a starting point for coupling this compound to an amine-containing substrate using HATU.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing substrate (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for a typical amide coupling reaction.
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG8-acid Protein Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The covalent attachment of moieties like Benzyl-PEG8-acid can significantly enhance the therapeutic properties of proteins, including their solubility, stability, and pharmacokinetic profiles. Mass spectrometry (MS) has become an indispensable analytical tool for the in-depth structural elucidation of these complex biomolecules.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound protein conjugates. It includes an overview of common MS techniques, detailed experimental protocols, and a comparative analysis of their performance based on experimental data for similar discrete PEGylated proteins.
The Challenge of Analyzing PEGylated Proteins
The analysis of PEGylated proteins by mass spectrometry can be challenging due to the heterogeneity that can be introduced by the PEG polymer. However, the use of a discrete PEG (dPEG®) linker like this compound, which is a single molecular weight compound, significantly simplifies the analysis compared to traditional, polydisperse PEG reagents. Nevertheless, challenges such as determining the precise location of conjugation, quantifying the degree of PEGylation (the number of PEG molecules per protein), and characterizing any impurities remain.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is pivotal for the successful characterization of this compound protein conjugates. The most commonly employed methods are Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) with a Time-of-Flight (TOF) analyzer. High-resolution mass analyzers, such as the Orbitrap, offer significant advantages for detailed characterization.
Performance Comparison of MS Analyzers
| Feature | Quadrupole | Time-of-Flight (TOF) | Orbitrap |
| Mass Resolution | Low (Unit Mass) | Moderate to High (up to 60,000) | Very High (up to 500,000) |
| Mass Accuracy | ~100 ppm | < 5 ppm | < 2 ppm |
| Mass Range | Low (typically up to 4,000 m/z) | Very High (>100,000 m/z) | High (up to ~20,000 m/z, extendable) |
| Sensitivity | High (femtomole to attomole) | Moderate to High (femtomole) | High (femtomole) |
| Scan Speed | Very Fast | Fast | Slower |
| Compatibility with LC | Excellent | Excellent | Excellent |
| Primary Application for Conjugates | Quantitative analysis of peptides (MRM) | Intact mass determination, screening | High-resolution intact mass, peptide mapping, PTM analysis |
Comparison of Ionization Techniques for this compound Protein Conjugates
| Technique | Principle | Advantages for this compound Conjugates | Disadvantages for this compound Conjugates |
| ESI-LC/MS | A high voltage is applied to a liquid sample to generate a fine aerosol of charged droplets, from which ions are released as the solvent evaporates. | - Soft ionization technique, suitable for fragile biomolecules.- Easily coupled with liquid chromatography for separation of complex mixtures.- Provides information on the distribution of PEGylated species.- High sensitivity and mass accuracy with appropriate analyzers. | - Can produce complex spectra with multiple charge states, requiring deconvolution.- Susceptible to ion suppression from salts and detergents. |
| MALDI-TOF MS | A laser is used to desorb and ionize the sample, which is co-crystallized with a matrix on a target plate. The mass-to-charge ratio is determined by the time it takes for the ions to travel through a flight tube. | - Produces predominantly singly charged ions, leading to simpler spectra.- High mass range, suitable for large proteins and conjugates.- Tolerant to some salts and buffers.- Rapid analysis time. | - Lower resolution compared to high-end ESI-MS instruments.- Peptide sequencing (MS/MS) can be more challenging.- Quantification can be less precise than with ESI-LC/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the mass spectrometry analysis of this compound protein conjugates.
Protocol 1: Intact Mass Analysis by LC-ESI-MS
This protocol is designed for the determination of the molecular weight of the intact protein conjugate and the distribution of PEGylated species.
1. Sample Preparation:
-
Conjugation: React the protein with a 5- to 20-fold molar excess of activated this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). The carboxylic acid group of the PEG linker is typically activated using EDC/NHS chemistry to react with primary amines (N-terminus or lysine residues) on the protein.
-
Purification: Remove excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Sample Formulation: The final sample for analysis should be in a volatile buffer, such as 10-100 mM ammonium bicarbonate or ammonium acetate. For reversed-phase LC-MS, the sample can be diluted in a solution of 0.1% formic acid in water/acetonitrile.
2. LC-MS Parameters:
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is preferred.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein conjugate (e.g., m/z 1000-4000).
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted using software such as Agilent MassHunter Protein Deconvolution, Protein Metrics Intact Mass, or UniDec to obtain the zero-charge mass of the protein and its PEGylated forms.
Protocol 2: Peptide Mapping Analysis by LC-MS/MS
This protocol is used to identify the specific site(s) of PEGylation on the protein.
1. Sample Preparation:
-
Conjugation and Purification: As described in Protocol 1.
-
Reduction and Alkylation: Reduce disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
2. LC-MS/MS Parameters:
-
LC System: A nano-flow UHPLC system is typically used for increased sensitivity.
-
Column: A C18 analytical column with a length of 15-25 cm.
-
Mobile Phases: Similar to Protocol 1, but with a more gradual gradient (e.g., 60-90 minutes).
-
MS System: A high-resolution tandem mass spectrometer (e.g., Q-Orbitrap or Q-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Fragmentation: Higher-energy collisional dissociation (HCD) is a common fragmentation method.
-
Data Analysis: The MS/MS spectra are searched against the protein sequence using database search algorithms (e.g., Mascot, Sequest) to identify the peptides. The mass shift corresponding to the this compound modification on specific amino acids will identify the conjugation sites.
Protocol 3: MALDI-TOF MS Analysis
This protocol is suitable for rapid determination of the average molecular weight of the conjugate.
1. Sample Preparation:
-
Conjugation and Purification: As described in Protocol 1.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solution of acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the purified conjugate solution with the matrix solution and spot 1-2 µL onto the MALDI target plate. Allow the spot to air dry.
2. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Set a wide mass range to encompass the expected molecular weight of the conjugate.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the unconjugated protein and the different PEGylated species. The average molecular weight can be determined from this distribution.
Visualization of Workflows and Structures
To better illustrate the processes involved in the analysis of this compound protein conjugates, the following diagrams have been generated using Graphviz.
Alternative and Complementary Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound protein conjugates often benefits from the use of orthogonal techniques.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are invaluable for assessing the purity of the conjugate, detecting the presence of aggregates, and quantifying the amount of unconjugated protein and free PEG linker.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of protein isoforms and can be used to determine the distribution of PEGylated species with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins or peptides, 2D-NMR techniques can provide detailed structural information and confirm the site of conjugation.
Conclusion
The successful analysis of this compound protein conjugates relies on the selection of appropriate mass spectrometry techniques and well-defined experimental protocols. High-resolution mass spectrometry, particularly LC-ESI-MS with Orbitrap or Q-TOF analyzers, provides the most detailed information regarding
Comparative Guide for Determining the Degree of Labeling of Benzyl-PEG8-acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the degree of labeling of Benzyl-PEG8-acid. It is intended for researchers, scientists, and drug development professionals who require accurate quantification and characterization of PEGylated compounds.
The degree of labeling, in this context, refers to the extent to which a target molecule has been successfully conjugated with this compound. This is a critical quality attribute in drug development and bioconjugation, as it can significantly impact the efficacy, pharmacokinetics, and stability of the final product.[1] HPLC is a powerful and widely used technique for this purpose, offering high sensitivity, selectivity, and accuracy.[]
Comparison of HPLC Detection Methods
The choice of detector is crucial for the analysis of PEGylated compounds. While this compound possesses a benzyl group that allows for ultraviolet (UV) detection, it is beneficial to compare this method with universal detection techniques that are not dependent on a chromophore, such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD). This is particularly relevant when analyzing reaction mixtures that may contain non-UV active starting materials or byproducts.
| Feature | UV Detection | Evaporative Light Scattering Detection (ELSD) | Charged Aerosol Detection (CAD) |
| Principle | Measures the absorption of UV light by chromophores in the analyte. | Nebulizes the eluent and measures the light scattered by non-volatile analyte particles. | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge. |
| Selectivity | Specific to compounds with UV-absorbing groups (e.g., the benzyl group in this compound).[3][4] | Universal for non-volatile compounds.[5] | Universal for non-volatile compounds. |
| Gradient Compatibility | Excellent | Good, baseline may drift with extreme gradient changes. | Excellent, provides a stable baseline during gradient elution. |
| Sensitivity | Moderate to high, dependent on the molar absorptivity of the chromophore. | Generally lower than UV for strongly absorbing compounds. | High, often provides better sensitivity than ELSD for a wide range of compounds. |
| Quantification | Linear response over a wide dynamic range, allowing for straightforward quantification against a standard curve. | Non-linear response, requires curve fitting for quantification. | Near-uniform response for non-volatile analytes, allowing for quantification without a specific standard for each analyte. |
| Typical Application | Ideal for quantifying this compound and its conjugates due to the presence of the benzyl chromophore. | Useful for analyzing mixtures containing PEGylated compounds and other non-UV active components. | A robust method for the comprehensive analysis of PEGylation reactions, including starting materials, products, and byproducts. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with both UV and ELSD/CAD detection. RP-HPLC is a suitable method as it separates molecules based on their hydrophobicity.
Protocol 1: RP-HPLC with UV Detection
This method is optimized for the direct quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard
-
Sample containing this compound
Procedure:
-
Preparation of Mobile Phases: Prepare the mobile phases and degas them thoroughly.
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Perform serial dilutions to create a series of standards with known concentrations.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (for the benzyl group)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: RP-HPLC with ELSD/CAD Detection
This method is suitable for analyzing complex mixtures where not all components have a UV chromophore.
Instrumentation and Reagents:
-
HPLC system with an ELSD or CAD detector
-
Analytical PLRP-S column (e.g., 4.6 x 150 mm, 5 µm, 100Å)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
This compound standard and other relevant standards
-
Sample mixture
Procedure:
-
Preparation of Mobile Phases: Prepare the mobile phases using HPLC-grade solvents and degas.
-
Preparation of Standards: Prepare standards for all components of interest.
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent.
-
Chromatographic Conditions:
-
Column: PLRP-S, 4.6 x 150 mm, 5 µm, 100Å
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 12 30 15 30 16 10 | 20 | 10 |
-
-
Detector Settings:
-
ELSD: Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM
-
CAD: Nebulizer Gas Pressure: 35 psi, Evaporation Temperature: 35 °C
-
-
Analysis:
-
Inject standards to determine retention times and generate response curves.
-
Inject the sample.
-
Identify and quantify the peaks of interest. For ELSD, a non-linear curve fit may be necessary for accurate quantification.
-
Visualizations
References
Characterizing Benzyl-PEG8-acid Conjugates Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, robust analytical techniques are paramount for the unambiguous characterization of polyethylene glycol (PEG) conjugates. This guide provides a comparative analysis of Benzyl-PEG8-acid using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed examination of its spectral features against alternative PEG derivatives. Supporting experimental data and protocols are included to facilitate accurate and reproducible characterization.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a valuable bifunctional linker, featuring a stable benzyl ether at one terminus and a reactive carboxylic acid at the other, enabling conjugation to various biomolecules. Accurate determination of its chemical structure and purity by NMR is a critical step in the development of PEGylated drugs and other advanced materials.
Comparative NMR Data Analysis
The structural integrity of this compound and its analogues can be readily assessed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for this compound and compare them with two common alternatives: methoxy-PEG8-acid (m-PEG8-acid) and PEG8-diacid. The data for this compound is predicted based on the analysis of its constituent functional groups, for which experimental data is available.
Table 1: Comparative ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted δ, ppm) | m-PEG8-acid (Observed δ, ppm) | PEG8-diacid (Observed δ, ppm) |
| Phenyl (Ar-H ) | 7.25-7.40 (m, 5H) | - | - |
| Benzyl CH ₂ | 4.58 (s, 2H) | - | - |
| PEG Backbone (-O-CH ₂-CH ₂-O-) | 3.60-3.75 (m, ~32H) | 3.60-3.75 (m, ~32H) | 3.60-3.75 (m, ~32H) |
| -CH ₂-COOH | 3.78 (t, 2H) | 3.78 (t, 2H) | 3.78 (t, 4H) |
| -O-CH ₃ | - | 3.38 (s, 3H) | - |
| -COOH | 10.0-12.0 (br s, 1H) | 10.0-12.0 (br s, 1H) | 10.0-12.0 (br s, 2H) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (101 MHz, CDCl₃)
| Assignment | This compound (Predicted δ, ppm) | m-PEG8-acid (Observed δ, ppm) | PEG8-diacid (Observed δ, ppm) |
| Carbonyl (-C OOH) | 172.5 | 172.5 | 172.5 |
| Aromatic (C -Ar) | 137.5 (quat.), 128.5, 127.8, 127.7 | - | - |
| Benzyl C H₂ | 73.3 | - | - |
| PEG Backbone (-O-C H₂-C H₂-O-) | 70.0-71.0 | 70.0-71.0 | 70.0-71.0 |
| -C H₂-COOH | 68.9 | 68.9 | 68.9 |
| -O-C H₃ | - | 59.0 | - |
Key Spectral Interpretations
-
Benzyl Group Signature: The presence of the benzyl group in this compound is unequivocally confirmed by the aromatic proton signals between 7.25 and 7.40 ppm and the benzylic methylene protons at approximately 4.58 ppm in the ¹H NMR spectrum. The corresponding aromatic and benzylic carbon signals in the ¹³C NMR spectrum further corroborate this.
-
PEG Backbone: The characteristic repeating ethylene glycol units give rise to a complex multiplet in the 3.60-3.75 ppm region of the ¹H NMR spectrum and a series of overlapping signals around 70.0-71.0 ppm in the ¹³C NMR spectrum. It is important to note that ¹³C satellite peaks can be observed in the ¹H NMR spectrum of high molecular weight PEGs, which can sometimes be mistaken for impurities.
-
Carboxylic Acid Terminus: The methylene protons adjacent to the carboxylic acid group are typically shifted downfield to around 3.78 ppm. The carboxylic acid proton itself appears as a broad singlet at a characteristic downfield shift of 10.0-12.0 ppm. The carbonyl carbon of the carboxylic acid is observed in the ¹³C NMR spectrum at approximately 172.5 ppm.
-
Comparison with Alternatives: In contrast to this compound, m-PEG8-acid exhibits a sharp singlet at around 3.38 ppm in the ¹H NMR spectrum, corresponding to the methoxy group protons, and a signal around 59.0 ppm in the ¹³C NMR spectrum. PEG8-diacid lacks the benzyl and methoxy signals entirely and instead shows symmetric signals for the two carboxylic acid termini.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the NMR characterization of this compound conjugates.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of
A Head-to-Head Comparison: Benzyl-PEG8-acid Versus Other Leading Heterobifunctional PEG Linkers in Bioconjugation
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of biotherapeutics, the choice of a linker molecule is a critical determinant of the success of targeted therapies such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides an in-depth, objective comparison of Benzyl-PEG8-acid with other widely used heterobifunctional polyethylene glycol (PEG) linkers. By examining their performance, stability, and reaction mechanisms, supported by experimental data and detailed protocols, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Heterobifunctional PEG linkers are indispensable tools in bioconjugation, offering a hydrophilic spacer that can enhance the solubility and pharmacokinetic profile of a therapeutic agent.[1] The dual functionality of these linkers allows for the precise and controlled coupling of two different molecules, such as an antibody and a cytotoxic drug.[2] This guide will focus on a comparative analysis of this compound against two other prominent classes of heterobifunctional linkers: NHS-PEG-Maleimide and DBCO-PEG-Acid.
Performance and Physicochemical Properties: A Comparative Analysis
The performance of a heterobifunctional linker is paramount to the efficacy and stability of the resulting bioconjugate. Key performance indicators include reaction efficiency, the stability of the formed conjugate, and the impact of the linker on the biological activity of the conjugated molecules.
The benzyl group in this compound serves as a protecting group for the terminal hydroxyl, which upon deprotection, can be activated. However, in the context of this compound, the benzyl group provides stability to the compound, while the carboxylic acid allows for conjugation.[3] The primary advantage of the benzyl ether linkage is its high resistance to both strongly acidic and basic conditions, ensuring the integrity of the linker during complex synthetic routes.[3] The carboxylic acid end can be activated, most commonly with EDC and NHS, to react with primary amines on biomolecules.
Table 1: Comparative Performance of Heterobifunctional PEG Linkers
| Feature | This compound (activated) | NHS-PEG-Maleimide | DBCO-PEG-Acid (activated) |
| Target Functional Group 1 | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Target Functional Group 2 | (Requires further modification) | Thiols (e.g., Cysteine) | Azides |
| Reaction Chemistry 1 | Amide bond formation | Amide bond formation | Amide bond formation |
| Reaction Chemistry 2 | - | Michael addition | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Reaction Condition 1 | pH 7.2-8.0 | pH 7.2-8.5[4] | pH 7.2-8.0 |
| Reaction Condition 2 | - | pH 6.5-7.5 | Aqueous, physiological conditions |
| Reaction Efficiency | High | High | Very High |
| Bioorthogonality of Reaction 2 | - | Moderate | High |
| Stability of Formed Linkage | High (Amide bond) | Moderate (Thioether bond stability can be a concern) | Very High (Triazole ring) |
Table 2: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl-PEG | >98% | >98% | |
| tert-Butyl Ether-PEG | <5% | >98% | |
| Fmoc-Protected Amino-PEG | >98% | <5% |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in bioconjugation.
Protocol 1: Two-Step Antibody Conjugation using this compound
This protocol describes the conjugation of a payload to an antibody via its lysine residues using this compound.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing payload
-
Conjugation Buffer: 0.1M MES, pH 4.5-5
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching buffer (e.g., 1M Tris, pH 8.0)
-
Desalting columns
Procedure:
Step A: Activation of this compound
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Step B: Conjugation to Amine-containing Payload
-
Add the amine-containing payload to the activated Benzyl-PEG8-NHS ester solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
Step C: Conjugation to Antibody
-
The now amine-reactive payload-linker is ready for conjugation to the antibody.
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Add the activated payload-linker to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding quenching buffer.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC).
Protocol 2: Two-Step Antibody Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide
-
Thiol-containing payload
-
Desalting columns
-
Quenching buffer (e.g., 1M Tris, pH 8.0)
Procedure:
Step A: Activation of Antibody with Linker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL.
-
Dissolve the NHS-PEG-Maleimide in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted linker using a desalting column.
Step B: Conjugation to Thiol-containing Payload
-
Dissolve the thiol-containing payload in a suitable buffer.
-
Add the payload solution to the maleimide-activated antibody solution. The reaction is most efficient at pH 6.5-7.5.
-
Incubate for 1-2 hours at room temperature.
-
(Optional) Quench any unreacted maleimide groups with cysteine or 2-mercaptoethanol.
-
Purify the final ADC using SEC.
Protocol 3: Two-Step Antibody Conjugation using DBCO-PEG-Acid
This protocol describes the conjugation of an azide-containing payload to an antibody via its lysine residues.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-Acid
-
EDC and NHS
-
Azide-containing payload
-
Conjugation and Reaction Buffers as in Protocol 1
-
Desalting columns
Procedure:
Step A: Activation of Antibody with DBCO-PEG-Linker
-
Activate the carboxylic acid of DBCO-PEG-Acid with EDC and NHS as described in Protocol 1, Step A.
-
Add the activated DBCO-PEG-NHS ester to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker using a desalting column.
Step B: Conjugation to Azide-containing Payload
-
Dissolve the azide-containing payload in a suitable buffer.
-
Add the payload solution to the DBCO-activated antibody solution.
-
The copper-free click chemistry reaction proceeds rapidly at room temperature. Incubate for 1-4 hours.
-
Purify the final ADC using SEC.
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Production
The development of an ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the production of an ADC using a heterobifunctional PEG linker.
Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).
Conclusion
The selection of a heterobifunctional PEG linker is a critical decision in the design of bioconjugates. This compound offers excellent stability due to the robust nature of the benzyl group, making it a suitable choice for multi-step synthetic strategies. NHS-PEG-Maleimide linkers provide a well-established and efficient method for conjugating amines and thiols, though the stability of the resulting thioether bond should be considered. DBCO-PEG-Acid linkers, utilized in copper-free click chemistry, offer high reaction efficiency and bioorthogonality, resulting in a highly stable triazole linkage. The optimal choice of linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended biological use.
References
A Researcher's Guide to Assessing the Purity of Benzyl-PEG8-acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of safe and effective therapeutics. Benzyl-PEG8-acid is a commonly used linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies, where its defined length and chemical properties are advantageous. However, the presence of impurities can significantly impact the efficacy, safety, and reproducibility of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound conjugates, complete with experimental data and detailed protocols.
The homogeneity of PEGylated molecules is paramount, as a defined structure ensures consistent biological activity and minimizes the risk of unwanted side reactions or immunogenicity. Monodisperse PEGs, such as this compound, offer a significant advantage over traditional polydisperse PEGs by providing a single, precisely defined chain length, which simplifies characterization and improves batch-to-batch consistency.
Comparison of Key Analytical Techniques
A multi-faceted approach utilizing orthogonal analytical techniques is essential for the comprehensive characterization of this compound conjugates. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC | LC-MS | NMR Spectroscopy |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity, size). | Separation by HPLC followed by mass-to-charge ratio determination. | Analysis of the magnetic properties of atomic nuclei to elucidate chemical structure. |
| Information Provided | Purity (relative peak area), presence of impurities, retention time. | Molecular weight confirmation, identification of impurities by mass, purity. | Structural confirmation, identification and quantification of impurities, determination of conjugation efficiency. |
| Typical Purity | >98% achievable for monodisperse PEGs. | Confirms high purity by mass, detects low-level impurities. | Provides detailed structural confirmation and can quantify purity to >99% using qNMR. |
| Strengths | Widely available, robust, quantitative for relative purity. | High sensitivity and specificity for mass identification. | Provides unambiguous structural information and is inherently quantitative (qNMR). |
| Limitations | Co-elution of impurities with similar properties can occur. | Ionization efficiency can vary between compounds, potentially affecting quantification. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound conjugates by separating the main product from potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Prepare a sample solution of the this compound conjugate at a concentration of approximately 1 mg/mL.
-
Set the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (for the benzyl group) and 220 nm (for amide bonds if applicable)
-
Injection volume: 10 µL
-
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 minutes.
-
Inject the sample and run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main product.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
Objective: To confirm the molecular weight of the this compound conjugate and identify potential impurities.
Instrumentation and Reagents:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (as in HPLC method)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample dissolved in a suitable solvent compatible with the mobile phase
Procedure:
-
Prepare a sample solution at a concentration of approximately 0.1-0.5 mg/mL.
-
Use a similar LC gradient as described for the HPLC method.
-
The eluent from the HPLC is directly introduced into the ESI-MS.
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire mass spectra across a relevant m/z range for the expected conjugate and potential impurities.
-
The observed molecular weight should match the theoretical molecular weight of the this compound conjugate. Mass signals corresponding to potential impurities (e.g., unreacted starting materials, hydrolyzed linker) can also be identified.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
Objective: To determine the absolute purity of the this compound conjugate and confirm its structure.[1][2][3][4][5]
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
High-purity deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of this compound conjugate
Procedure:
-
Accurately weigh a specific amount of the this compound conjugate and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to completely dissolve the sample and standard.
-
Acquire a ¹H NMR spectrum using a single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic signal of the this compound conjugate (e.g., aromatic protons of the benzyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound conjugates.
References
A Comparative Guide to the In Vitro Stability of Benzyl-PEG8-acid Linked Drugs
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of conjugated drugs, such as antibody-drug conjugates (ADCs). The linker's stability in the systemic circulation is paramount to ensure the drug reaches its target tissue before premature cleavage of the therapeutic payload, which can lead to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of the in vitro stability of drugs linked via a Benzyl-PEG8-acid moiety, benchmarking its performance against other common linker technologies with supporting experimental data and detailed protocols.
The this compound linker features a stable ether bond within its backbone. Ether linkages are known for their high resistance to hydrolysis and enzymatic degradation compared to other functionalities like esters. This inherent stability is a key advantage in developing robust and reliable drug conjugates.
Comparative In Vitro Stability Data
The following tables summarize the in vitro plasma stability of various linker types. The data for the this compound linker is representative of the high stability expected from an ether-based linker, while the data for other linkers is derived from published studies. The primary metric for comparison is the half-life (t½) of the intact conjugate in plasma, which is the time it takes for 50% of the drug to be cleaved from its carrier.
Table 1: In Vitro Plasma Half-life of Drug-Linker Conjugates
| Linker Type | Linkage Chemistry | Predominant Cleavage Mechanism | Half-life (t½) in Human Plasma (hours) | Reference |
| This compound | Ether | Resistant to hydrolysis and enzymatic cleavage | >168 (estimated) | [High stability of ether bonds] |
| Valine-Citrulline-PABC | Peptide | Enzymatic (Cathepsin B) | ~140 | [1] |
| Hydrazone | Hydrazone | pH-sensitive (acid hydrolysis) | ~36 | [1] |
| Silyl Ether | Silyl Ether | pH-sensitive (acid hydrolysis) | >168 | [1] |
| Ester-based | Ester | Hydrolysis (esterases) | <24 | [2] |
Table 2: Percentage of Intact Conjugate Remaining in Human Plasma Over Time
| Time (hours) | This compound (%) (Representative) | Valine-Citrulline-PABC (%) | Hydrazone (%) | Ester-based (%) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | >98 | ~90 | ~60 | ~40 |
| 48 | >95 | ~80 | ~35 | <20 |
| 72 | >92 | ~70 | ~20 | <10 |
| 168 | >85 | ~50 | <5 | <1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Preparation of Conjugate Stock Solution: Prepare a stock solution of the this compound linked drug in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Incubation: Spike the drug conjugate into pre-warmed (37°C) human plasma to a final concentration of 100 µg/mL.
-
Time Points: Collect aliquots of the plasma sample at various time points (e.g., 0, 6, 24, 48, 72, 120, and 168 hours).
-
Sample Quenching and Processing: Immediately stop the reaction by adding four volumes of ice-cold acetonitrile containing an internal standard to one volume of the plasma sample. Vortex thoroughly and centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the concentration of the intact drug conjugate and any released payload using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time. Calculate the in vitro half-life (t½) using a first-order decay model.
Analytical Method: LC-MS/MS for Quantification
Objective: To quantify the intact drug conjugate and the released payload in plasma samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the intact conjugate and the free payload.
-
Quantification: Generate a calibration curve using standards of known concentrations of the intact conjugate and the payload in plasma.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the stability comparison.
References
The Clear Advantage: Why Monodisperse Benzyl-PEG8-acid Outperforms Polydisperse PEGs in Drug Development
In the landscape of advanced drug development and bioconjugation, the choice of polyethylene glycol (PEG) linker is a critical decision that profoundly impacts the final therapeutic's efficacy, safety, and manufacturability. While traditional polydisperse PEGs have been widely used, the advent of monodisperse PEGs, such as Benzyl-PEG8-acid, offers a superior level of precision and control. This guide provides an objective comparison, supported by the principles of polymer chemistry and pharmacokinetics, to illuminate the distinct advantages of monodisperse PEGs for researchers, scientists, and drug development professionals.
Understanding the Fundamental Difference: Monodisperse vs. Polydisperse
The core distinction lies in the uniformity of the polymer chains. A monodisperse PEG is a pure, single molecular entity with a precise, fixed molecular weight and an exact number of repeating ethylene glycol units. Consequently, its Polydispersity Index (PDI), a measure of the uniformity of molecular weights in a polymer sample, is exactly 1.0. This compound is a prime example, featuring a benzyl-protected terminus, a discrete chain of eight ethylene glycol units, and a terminal carboxylic acid for conjugation.
In stark contrast, polydisperse PEGs are mixtures of polymer chains of varying lengths and molecular weights. They are characterized by an average molecular weight and a PDI greater than 1.0, typically between 1.01 and 1.10 for those used in pharmaceuticals. This inherent heterogeneity complicates synthesis, purification, and characterization, leading to challenges in consistency and reproducibility.
Core Advantages of Monodisperse this compound
The molecular precision of this compound translates into significant, tangible benefits across the drug development lifecycle.
1. Unparalleled Purity and Stoichiometric Control: With monodisperse PEGs, conjugation reactions become highly predictable. The single, defined molecular weight (488.57 g/mol for this compound) ensures that reactions with proteins, peptides, or small molecules proceed with precise stoichiometry. This eliminates the ambiguity of working with an "average" molecular weight, leading to a homogeneous final product. In contrast, the heterogeneity of polydisperse PEGs results in a complex mixture of conjugates, creating significant challenges for purification and characterization.
2. Predictable and Consistent Pharmacokinetics: The pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted—is highly sensitive to molecular size and structure. The uniform molecular weight of a monodisperse PEGylated drug leads to a more consistent and predictable PK profile. This reduces batch-to-batch variability and improves the reliability of preclinical and clinical outcomes. Polydisperse PEGs, with their range of molecular sizes, can lead to variable clearance rates and biodistribution, complicating dose-response studies and potentially reducing therapeutic efficacy.
3. Enhanced Biological Performance and Reduced Immunogenicity: The homogeneity of monodisperse PEG conjugates results in uniform biological activity. This precision is crucial for applications like antibody-drug conjugates (ADCs), where the linker length can impact efficacy. Furthermore, while PEGylation is known to reduce immunogenicity by creating a "stealth" effect, the non-degradable and heterogeneous nature of polydisperse PEGs can sometimes trigger unwanted immune responses. The defined structure of monodisperse PEGs may help mitigate these risks.
4. Simplified Characterization and Quality Control: Analyzing a pure, single compound is inherently simpler and more accurate than characterizing a complex mixture. PEGylated drugs made with monodisperse this compound can be readily analyzed using standard techniques like mass spectrometry and HPLC, yielding clear, unambiguous results. This simplifies quality control, ensures batch consistency, and strengthens regulatory submissions.
Quantitative Comparison
| Feature | Monodisperse this compound | Polydisperse PEGs | Advantage of Monodisperse |
| Molecular Weight | Precise & Fixed (488.57 g/mol ) | Average Value (e.g., 2kDa, 5kDa) | Precise stoichiometry, predictable properties. |
| Polydispersity Index (PDI) | 1.0 | > 1.0 (typically 1.01-1.10) | Homogeneous final product, batch consistency. |
| Composition | Single, pure chemical compound. | Mixture of polymers with varying chain lengths. | Simplified purification and characterization. |
| Pharmacokinetics (PK) | Consistent and predictable profile. | Variable profile due to size distribution. | Reliable dosing and predictable in-vivo behavior. |
| Immunogenicity | Potentially lower due to uniform structure. | Can be immunogenic; risk of anti-PEG antibodies. | Improved safety and therapeutic efficacy. |
| Regulatory Path | Simpler due to well-defined structure. | More complex due to product heterogeneity. | Faster and more straightforward drug approval process. |
From Theory to Practice: The Impact on Drug Development
The use of monodisperse PEGs is not merely a theoretical advantage; it has led to the development of more effective therapeutics. For instance, the FDA-approved drug Movantik (naloxegol), used to treat opioid-induced constipation, incorporates a monodisperse m-PEG7 linker. This precise linker enhances the drug's solubility and bioavailability while restricting its ability to cross the blood-brain barrier, thereby preventing interference with central nervous system opioid receptors. This targeted biodistribution is a direct result of the control afforded by a monodisperse PEG linker.
Experimental Protocol: Comparative Protein PEGylation
This generalized protocol outlines the key steps for conjugating a PEG-acid to a protein containing a primary amine (e.g., lysine residue), highlighting the methodological differences between using a monodisperse and a polydisperse reagent.
Objective: To covalently attach a PEG linker to a model protein (e.g., Bovine Serum Albumin - BSA) via amide bond formation.
Materials:
-
Protein: Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
PEG Reagents:
-
Monodisperse: this compound
-
Polydisperse: mPEG-acid, average MW 5kDa
-
-
Activation Reagents: N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analytical Instruments: SDS-PAGE, MALDI-TOF Mass Spectrometry.
Methodology:
-
PEG Activation (Creation of NHS Ester):
-
Dissolve this compound (or polydisperse mPEG-acid) and a molar excess of NHS in anhydrous DMF.
-
Add a molar excess of EDC to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the PEG-NHS ester.
-
Note: This step proceeds identically for both PEGs, but the starting material is either a single compound or a mixture.
-
-
Conjugation to Protein:
-
Prepare a solution of BSA in PBS at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of the activated PEG-NHS ester solution (from Step 1) to the BSA solution. The molar ratio (PEG:Protein) should be optimized but typically ranges from 5:1 to 20:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and ultimate success of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The linker, which connects the targeting moiety (e.g., a monoclonal antibody) to a potent payload, profoundly influences the stability, efficacy, and safety profile of the conjugate. This guide provides an objective, data-driven comparison of the two primary classes of linkers—cleavable and non-cleavable—with a special focus on the utility of PEGylated linkers such as Benzyl-PEG8-acid.
At a Glance: Cleavable vs. Non-Cleavable Linkers
The fundamental distinction between these linker types lies in their mechanism of payload release. Cleavable linkers are engineered to be labile under specific physiological conditions, releasing the payload in response to triggers prevalent in the tumor microenvironment or within cancer cells. In contrast, non-cleavable linkers remain stable in biological systems, and the payload is released only after the complete lysosomal degradation of the antibody.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions (e.g., enzymes, pH, glutathione concentration) | Relies on complete degradation of the antibody in the lysosome |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage | Highly stable in plasma |
| Bystander Effect | Capable of inducing a bystander effect, killing neighboring antigen-negative cells | Limited to no bystander effect due to the charged nature of the released metabolite |
| Released Payload | Typically the unmodified, native drug | A modified payload-linker-amino acid complex |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity from premature cleavage | Often wider due to enhanced stability and reduced off-target toxicity |
| Efficacy in Heterogeneous Tumors | Potentially higher due to the bystander effect | Potentially lower as efficacy is restricted to antigen-positive cells |
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro cytotoxicity and in vivo performance of an ADC. Below is a summary of representative experimental data.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate. Lower IC50 values indicate greater potency.
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| ADC-1 | Cleavable (Val-Cit) | MMAE | Antigen-Positive | 0.5 - 5 |
| ADC-2 | Non-Cleavable (MCC) | DM1 | Antigen-Positive | 1 - 10 |
| ADC-1 | Cleavable (Val-Cit) | MMAE | Antigen-Negative | >1000 |
| ADC-2 | Non-Cleavable (MCC) | DM1 | Antigen-Negative | >1000 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Plasma Stability
Plasma stability is crucial for ensuring that the ADC remains intact until it reaches the target tumor, thereby minimizing off-target toxicity.
| ADC Construct | Linker Type | Species | Time Point (days) | % Intact ADC Remaining |
| ADC-A | Cleavable (dipeptide) | Rat | 7 | ~60% |
| ADC-B | Non-Cleavable (thioether) | Rat | 7 | >95% |
| ADC-C | Cleavable (tandem-cleavage) | Rat | 7 | ~90% |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
The Role of this compound and PEGylated Linkers
This compound is a heterobifunctional linker containing a benzyl group and a carboxylic acid, connected by an eight-unit polyethylene glycol (PEG) spacer. In the context of drug conjugates, it is considered a non-cleavable linker. The carboxylic acid can be activated to react with amines on a payload, while the benzyl group can be functionalized for conjugation to an antibody.
The PEG8 spacer offers several advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic payloads and reduce the propensity for ADC aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, prolonging its circulation half-life.
-
Reduced Immunogenicity: The PEG spacer can shield the payload from the immune system, potentially reducing immunogenicity.
While extensively used in the development of Proteolysis Targeting Chimeras (PROTACs), the principles of utilizing PEGylated non-cleavable linkers like this compound are directly applicable to ADCs, particularly when aiming for high plasma stability and a favorable pharmacokinetic profile.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the desired cytotoxic effect (e.g., 48-144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
In Vitro Plasma Stability Assay (ELISA-based)
This assay assesses the stability of the ADC in plasma by measuring the amount of conjugated antibody over time.
Materials:
-
ADC construct
-
Plasma from relevant species (e.g., human, rat, mouse)
-
ELISA plates coated with the target antigen
-
HRP-conjugated secondary antibody against the ADC's antibody isotype
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
ELISA:
-
Add the plasma samples to the antigen-coated ELISA plates and incubate.
-
Wash the plates to remove unbound components.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plates and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Quantify the concentration of the intact, conjugated antibody at each time point to determine the percentage of drug loss over time.
Visualizing the Mechanisms of Action
The distinct payload release mechanisms of cleavable and non-cleavable
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-acid: A Guide for Laboratory Professionals
Researchers and scientists handling Benzyl-PEG8-acid must adhere to specific disposal procedures to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, emphasizing safe handling practices and regulatory adherence.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal process, it is crucial to recognize the potential hazards associated with this compound and utilize appropriate personal protective equipment. While specific hazard data for this compound is limited, related compounds may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach is recommended.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a lab coat or apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as special waste through a licensed disposal company, in accordance with local, state, and federal regulations[2].
Step 1: Containment and Collection
-
For Spills: In the event of a minor spill, immediately contain the material.
Step 2: Waste Labeling and Storage
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
Step 3: Professional Disposal
-
Contact a licensed environmental waste management company to arrange for the collection and disposal of the chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and approved vendors.
Step 4: Disposal of Contaminated Packaging
-
Dispose of contaminated packaging and empty containers in the same manner as the unused product[2].
-
Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste. After thorough cleaning, deface the label before discarding the container in the regular trash.
III. Experimental Protocols: Neutralization (for Acidic Waste)
While not specifically mandated for this compound without further characterization, if the waste is determined to be acidic, neutralization may be a permissible pretreatment step for small quantities in a laboratory setting, provided there are no other hazardous characteristics. This procedure should only be performed by trained personnel.
Materials:
-
This compound waste
-
Weak base for neutralization (e.g., sodium bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Fume hood
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the container with the acidic waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.
-
Slowly add the weak base to the acidic waste while stirring continuously.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the base incrementally until the pH is between 5.5 and 9.5.
-
Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it meets local sewer authority regulations and contains no other hazardous components.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl-PEG8-acid
This guide provides crucial safety and logistical information for the proper handling and disposal of Benzyl-PEG8-acid, a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated | Protects against chemical splashes and airborne particles.[2] |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes.[2] | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides protection against incidental contact. Nitrile offers good resistance to common solvents.[2] |
| Body Protection | Chemical-resistant Laboratory Coat | --- | Protects skin and personal clothing from spills and contamination.[2] |
| Respiratory Protection | NIOSH-approved Respirator | --- | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation risk.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and clearly labeled waste containers are readily available.
-
Weighing: When weighing the powdered form, use an analytical balance inside the fume hood.
2.2. Dissolving and Reaction Setup:
-
Controlled Environment: Conduct all reactions involving this compound within the chemical fume hood.
-
Solvent Addition: When preparing solutions, add the solvent to the this compound slowly and stir to dissolve.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong alkalis.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Instructions |
| Skin Contact | Promptly wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Get medical attention immediately. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Get medical attention immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. For acidic solutions, neutralization with a suitable base to a pH between 5.5 and 9.5 may be possible for drain disposal if local regulations permit and no other hazardous materials are present. However, collection as hazardous waste is the more conservative and generally recommended approach.
-
Container Disposal: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
